molecular formula C21H42O3S B15602119 11-Eicosenyl methane sulfonate

11-Eicosenyl methane sulfonate

Cat. No.: B15602119
M. Wt: 374.6 g/mol
InChI Key: XEGHZUQKODVIBC-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Eicosenyl methane sulfonate is a useful research compound. Its molecular formula is C21H42O3S and its molecular weight is 374.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H42O3S

Molecular Weight

374.6 g/mol

IUPAC Name

[(Z)-icos-11-enyl] methanesulfonate

InChI

InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-25(2,22)23/h10-11H,3-9,12-21H2,1-2H3/b11-10-

InChI Key

XEGHZUQKODVIBC-KHPPLWFESA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis of 11-Eicosenyl Methane Sulfonate from 11-Eicosenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Eicosenyl methane (B114726) sulfonate is a long-chain unsaturated alkyl sulfonate. Such compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active molecules. The methanesulfonyl (mesyl) group is an excellent leaving group, facilitating nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis of 11-Eicosenyl methane sulfonate from its corresponding alcohol, 11-eicosenol (B1232579), focusing on a standard and reliable laboratory-scale procedure.

Reaction Scheme

The synthesis involves the reaction of 11-eicosenol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA), in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction.

Reaction:

11-Eicosenol + Methanesulfonyl Chloride --(Triethylamine, Dichloromethane)--> this compound + Triethylammonium chloride

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
11-Eicosenol≥98%Commercially AvailableEnsure dryness before use.
Methanesulfonyl Chloride (MsCl)≥99%Commercially AvailableHandle in a fume hood with appropriate personal protective equipment.
Triethylamine (TEA)≥99.5%, anhydrousCommercially AvailableDistill from calcium hydride before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Hydrochloric Acid (HCl)1 M aqueous solutionN/AFor workup.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/AFor workup.
Saturated Sodium Chloride (Brine) SolutionN/AN/AFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying the organic phase.

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Synthesis Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 11-eicosenol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (TEA) (1.5 eq) to the stirred solution.

  • Addition of Mesylating Agent: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (11-eicosenol) is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of cold water.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold 1 M HCl solution, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data

The following tables summarize the typical quantitative data for this type of reaction.

Table 1: Reactant Stoichiometry and Reaction Conditions

Reactant/ParameterMolecular Weight ( g/mol )Moles (Relative)Volume/Mass
11-Eicosenol296.551.0User-defined
Methanesulfonyl Chloride114.551.2Calculated
Triethylamine101.191.5Calculated
Parameter Value
SolventDichloromethane
Temperature0 °C to Room Temp.
Reaction Time1 - 4 hours

Table 2: Product Characterization (Hypothetical)

ParameterExpected ValueMethod
Yield 90-98%Gravimetric
Purity >95%¹H NMR, GC-MS
Appearance Colorless to pale yellow oilVisual
¹H NMR (CDCl₃, 400 MHz) See Section 4.1NMR Spectroscopy
¹³C NMR (CDCl₃, 100 MHz) See Section 4.2NMR Spectroscopy
IR (thin film, cm⁻¹) See Section 4.3IR Spectroscopy

4.1. Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show characteristic signals for the methanesulfonyl group and the long alkyl chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.35m2H-CH =CH -
~4.22t2H-CH ₂-OSO₂CH₃
~3.00s3H-OSO₂CH
~2.01m4H-CH ₂-CH=CH-CH ₂-
~1.74p2H-CH ₂-CH₂-OSO₂CH₃
~1.26br s26H-(CH ₂)₁₃-
~0.88t3H-CH

4.2. Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~130.0-C H=C H-
~70.2-C H₂-OSO₂CH₃
~37.4-OSO₂C H₃
~31.9 - 22.7Alkyl -C H₂-
~14.1-C H₃

4.3. Expected IR Spectral Data

The infrared spectrum will be dominated by the strong S=O stretching vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~3005Medium=C-H stretch
~2925, 2855StrongC-H stretch (alkyl)
~1360StrongS=O asymmetric stretch
~1175StrongS=O symmetric stretch
~970StrongS-O stretch

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Dissolve 11-eicosenol in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Triethylamine B->C D 4. Add Methanesulfonyl Chloride C->D E 5. Stir at 0°C and Monitor by TLC D->E F 6. Quench with H₂O E->F G 7. Wash with 1M HCl F->G H 8. Wash with sat. NaHCO₃ G->H I 9. Wash with Brine H->I J 10. Dry with Na₂SO₄ I->J K 11. Filter J->K L 12. Concentrate in vacuo K->L M 13. Column Chromatography (optional) L->M N 14. Characterization (NMR, IR, MS) M->N

Caption: Synthesis and purification workflow.

Safety Considerations

  • Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

  • The reaction is exothermic and should be cooled appropriately.

Conclusion

The synthesis of this compound from 11-eicosenol can be readily achieved using standard mesylation conditions. This technical guide provides a robust protocol that can be adapted for laboratory-scale synthesis. The resulting mesylate is a versatile intermediate for further chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. It is imperative to perform a trial run on a small scale to optimize the reaction conditions and confirm the product characteristics.

The Chemistry of Long-Chain Alkenyl Methanesulfonates: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Long-chain alkenyl methanesulfonates are a class of organic compounds characterized by a long unsaturated hydrocarbon chain and a terminal methanesulfonate (B1217627) (mesylate) functional group. While research specifically focused on these molecules is limited, their chemical properties can be largely inferred from the well-established chemistry of sulfonate esters and long-chain alkyl compounds. This technical guide synthesizes the available information on their synthesis, reactivity, and potential physicochemical properties, drawing parallels with related compounds to provide a foundational understanding for researchers, scientists, and professionals in drug development. The document highlights the role of the methanesulfonate group as an excellent leaving group in nucleophilic substitution reactions and discusses the surfactant-like properties imparted by the long aliphatic chain.

Introduction

Long-chain alkenyl methanesulfonates (LCAMs) represent a unique molecular architecture combining a hydrophobic, unsaturated alkyl chain with a highly polar and reactive methanesulfonate ester group. The methanesulfonate, or mesylate, group is renowned in organic synthesis for its ability to transform a hydroxyl group into an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions.[1][2] The presence of a long alkenyl chain introduces properties characteristic of fatty acids and other lipids, including hydrophobicity and the potential for self-assembly in aqueous media.

This guide aims to provide a comprehensive overview of the core chemical properties of LCAMs, with a focus on their synthesis, reactivity, and predicted physicochemical characteristics. Given the scarcity of direct literature, data from analogous compounds, such as long-chain alkyl sulfonates and other sulfonate esters, are used to build a predictive framework for the behavior of LCAMs.

Synthesis of Long-Chain Alkenyl Methanesulfonates

The primary route for the synthesis of long-chain alkenyl methanesulfonates involves the esterification of a long-chain alkenyl alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine.[3][4] This reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or toluene.

General Reaction Scheme:

Where R represents a hydrogen atom or an alkyl group, and n is an integer defining the chain length.

The formation of the sulfonate ester proceeds with retention of the stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the reaction.[2]

Chemical Properties and Reactivity

The chemical behavior of LCAMs is dominated by the methanesulfonate group, which serves as an excellent leaving group in nucleophilic substitution reactions. The sulfonate anion is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms, making its departure from the carbon backbone highly favorable.[1][5]

Nucleophilic Substitution Reactions

LCAMs are expected to readily undergo SN2 reactions with a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the carbon atom attached to the mesylate group, leading to inversion of stereochemistry at that center.[6]

A documented example of this reactivity is the synthesis of long-chain alkyl and alkenyl bromides. The reaction of a long-chain alkenyl methanesulfonate with anhydrous magnesium bromide in absolute ether yields the corresponding alkenyl bromide in quantitative amounts, without isomerization of the double bond.[7]

Experimental Protocol: Synthesis of a Long-Chain Alkenyl Bromide

  • Reactants: Long-chain alkenyl methanesulfonate, anhydrous magnesium bromide, absolute ether.

  • Procedure: The long-chain alkenyl methanesulfonate is dissolved in absolute ether. Anhydrous magnesium bromide is added to the solution. The reaction mixture is stirred at room temperature until completion.

  • Work-up: The reaction mixture is filtered to remove any inorganic salts. The ether is evaporated under reduced pressure to yield the long-chain alkenyl bromide.

  • Observation: This reaction proceeds in quantitative yield, and importantly, the stereochemistry of the double bond (cis or trans) is preserved.[7]

The workflow for this type of reaction is illustrated in the diagram below.

G cluster_start Starting Materials cluster_products Products start1 Long-Chain Alkenyl Methanesulfonate process SN2 Reaction (e.g., in Ether) start1->process start2 Nucleophile (e.g., Br⁻) start2->process prod1 Long-Chain Alkenyl Product process->prod1 prod2 Methanesulfonate Anion (Leaving Group) process->prod2

Figure 1: Generalized workflow for the nucleophilic substitution of a long-chain alkenyl methanesulfonate.
Stability

The stability of long-chain alkenyl methanesulfonates is influenced by factors such as pH and temperature. The formation of sulfonate esters from an alcohol and a sulfonic acid is a reversible process.[8][9]

  • Effect of Water and pH: The presence of water can lead to the hydrolysis of the methanesulfonate ester back to the corresponding alcohol and methanesulfonic acid, particularly under basic conditions.[8][9] Solutions of related compounds have been shown to decompose rapidly at a pH greater than 6.[10]

  • Effect of Temperature: Higher temperatures can promote both the formation and decomposition of sulfonate esters.[8][11] The thermal stability of alkyl methanesulfonate solutions can be a concern, and washing with an aqueous alkali metal carbonate solution has been used to improve it.[3][4]

Physicochemical Properties

The combination of a long, hydrophobic alkenyl tail and a polar sulfonate headgroup suggests that LCAMs will exhibit surface-active properties and form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).

Table 1: Physicochemical Properties of Structurally Related Long-Chain Sulfonates

CompoundChain LengthCritical Micelle Concentration (CMC)Surface Tension at CMC (γCMC)
Sodium α-(n-decyl)naphthalene sulfonateC10Lower than other studied surfactantsNot specified
Sodium 1-octanesulfonateC89.836 g/L at 20°C44.93 mN/m at 25°C[14]

Data for alkylnaphthalene sulfonates from[12].

It is expected that as the chain length of the alkenyl group in an LCAM increases, its hydrophobicity will increase, leading to a lower CMC and greater surface activity.[12]

Potential Applications and Toxicological Considerations

Applications

Long-chain alkyl sulfonates are utilized in the analysis of water-soluble vitamins as ion-pairing reagents.[15] By analogy, long-chain alkenyl methanesulfonates could potentially find use as surfactants, emulsifiers, or in applications requiring the controlled release of a long-chain alkenyl moiety. Their reactive nature also makes them valuable intermediates in the synthesis of other long-chain functionalized molecules.

Toxicological Profile

A significant distinction must be made between short-chain and long-chain alkyl methanesulfonates. Short-chain variants, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are known DNA-reactive genotoxins and potential carcinogens.[15] This is due to their ability to act as alkylating agents, transferring their short alkyl group to DNA.

The genotoxicity of long-chain alkenyl methanesulfonates is not well-documented. However, it is generally considered that the long-chain alkyl group would sterically hinder the molecule from acting as an effective DNA alkylating agent in the same manner as its short-chain counterparts. The primary health hazards for long-chain sulfonates are more likely related to local effects such as skin and eye irritation, which is a characteristic of many anionic surfactants.[14]

Conclusion

Long-chain alkenyl methanesulfonates are versatile molecules whose chemical properties are defined by the dual functionality of a reactive methanesulfonate group and a long, hydrophobic alkenyl chain. They are readily synthesized from the corresponding alcohols and are expected to be valuable intermediates in organic synthesis due to the excellent leaving group ability of the mesylate. While specific data for this class of compounds is sparse, a strong basis for understanding their reactivity, stability, and surfactant properties can be drawn from the extensive literature on other sulfonate esters and long-chain sulfonated surfactants. Further research into the specific properties and potential applications of long-chain alkenyl methanesulfonates would be a valuable addition to the field.

References

Potential Applications of Eicosene Derivatives in Lipid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosene derivatives, more commonly known in biological systems as eicosanoids, are a class of potent, locally acting signaling lipids derived from 20-carbon polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA).[1][2] These molecules are not stored pre-formed within cells but are synthesized on-demand in response to various stimuli.[2] Once produced, they are rapidly metabolized, ensuring their action is confined to the immediate vicinity of their synthesis.[2] The eicosanoid family includes several major classes: prostaglandins (B1171923) (PGs), thromboxanes (TXs), leukotrienes (LTs), and lipoxins (LXs).[1][3][4] These lipid mediators are pivotal in a vast array of physiological and pathophysiological processes, including inflammation, immune responses, pain and fever, blood pressure regulation, and platelet aggregation.[4][5] Their critical role in these pathways makes eicosanoids and their metabolic enzymes attractive targets for therapeutic intervention and valuable biomarkers in disease diagnostics. This guide provides an in-depth overview of eicosanoid biosynthesis, signaling, and applications in lipid research and drug development, complete with quantitative data and detailed experimental protocols.

Eicosanoid Biosynthesis: The Arachidonic Acid Cascade

The synthesis of eicosanoids begins with the release of arachidonic acid from the sn-2 position of membrane phospholipids, a reaction catalyzed primarily by the enzyme phospholipase A2 (PLA2).[1][2][6] Once liberated, free arachidonic acid is metabolized by one of three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[2][6][7] The COX and LOX pathways are the most extensively studied and lead to the production of the classical eicosanoids.

  • Cyclooxygenase (COX) Pathway: This pathway produces prostanoids (prostaglandins and thromboxanes).[1][2] It is initiated by the two COX isoforms, COX-1 and COX-2, which convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[8] PGH2 is then rapidly converted into various biologically active prostanoids by specific terminal synthases.[8]

  • Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes, lipoxins, and other hydroxylated fatty acids.[2] Different LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce molecular oxygen into various positions on the arachidonic acid backbone, leading to a diverse array of bioactive lipids.[2]

Arachidonic_Acid_Cascade cluster_pathways Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) Membrane->AA COX12 COX-1 / COX-2 AA->COX12 O2 LOX 5-LOX, 12-LOX, 15-LOX AA->LOX O2 COX_path Cyclooxygenase (COX) Pathway PGH2 Prostaglandin H2 (PGH2) COX12->PGH2 Prostanoids Prostaglandins (PGE2, PGD2, etc.) Thromboxanes (TXA2) PGH2->Prostanoids Specific Synthases LOX_path Lipoxygenase (LOX) Pathway HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes (LTB4, LTC4, etc.) HPETEs->Leukotrienes Lipoxins Lipoxins (LXA4, LXB4) HPETEs->Lipoxins

Overview of the Arachidonic Acid Cascade.

Key Signaling Pathways in Lipid Research

Eicosanoids exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[6][8] The downstream signaling cascades are highly specific to the ligand and receptor subtype, leading to diverse cellular responses.

Pro-Inflammatory Signaling: Prostaglandin E2 (PGE2)

PGE2 is a principal mediator of inflammation and pain. It signals through four receptor subtypes, EP1 through EP4, which couple to different G-proteins and intracellular pathways.[6][8] EP2 and EP4 receptors, for example, couple to Gαs to activate adenylyl cyclase (AC), leading to increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[1][3][8] This pathway is often associated with vasodilation, edema, and modulation of immune cell function.[3][8] In contrast, EP3 activation can inhibit AC via Gαi, while EP1 activation increases intracellular calcium via Gαq.[8]

PGE2_Signaling PGE2 Prostaglandin E2 (PGE2) EP24_Receptor EP2 / EP4 Receptor PGE2->EP24_Receptor Binds Gas Gαs EP24_Receptor->Gas Activates AC Adenylyl Cyclase (AC) Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Cytokines, Growth Factors) CREB->Gene Regulates

Pro-Inflammatory Signaling via PGE2 EP2/EP4 Receptors.
Pro-Resolving Signaling: Lipoxin A4 (LXA4)

In contrast to the pro-inflammatory roles of many prostaglandins and leukotrienes, lipoxins are specialized pro-resolving mediators (SPMs) that actively terminate inflammation.[2] Lipoxin A4 (LXA4) signals through the formyl peptide receptor 2 (FPR2), also known as the ALX receptor.[2][4][9] Activation of ALX/FPR2 by LXA4 initiates anti-inflammatory and pro-resolving responses, such as inhibiting neutrophil recruitment, stimulating the clearance of apoptotic cells (efferocytosis) by macrophages, and promoting a switch to a pro-reparative macrophage phenotype.[2][10][11] The signaling cascade can involve pathways like phospholipase C (PLC) and protein kinase C (PKC).[4][11]

LXA4_Signaling LXA4 Lipoxin A4 (LXA4) ALX_Receptor ALX / FPR2 Receptor LXA4->ALX_Receptor Binds Gi Gαi ALX_Receptor->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates DAG_IP3 DAG + IP3 PLC->DAG_IP3 Cleaves PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG_IP3->PKC Activate Ca_Release Ca²⁺ Release DAG_IP3->Ca_Release Trigger Response Cellular Response (e.g., ↓ Chemotaxis, ↑ Phagocytosis) PKC->Response Leads to Ca_Release->Response Leads to

Pro-Resolving Signaling via Lipoxin A4 ALX/FPR2 Receptor.

Applications in Drug Discovery and Development

The central role of eicosanoids in disease makes their pathways prime targets for drug development.

  • Therapeutic Targets: The most well-known example is the inhibition of COX enzymes by non-steroidal anti-inflammatory drugs (NSAIDs) to reduce the production of pro-inflammatory prostaglandins.[5] The development of selective COX-2 inhibitors (coxibs) was a major advance aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs.[12][13] Future therapeutic strategies may target specific terminal synthases (e.g., mPGES-1) or eicosanoid receptors to achieve greater selectivity and fewer side effects.[8]

  • Biomarkers: Measuring the levels of specific eicosanoids in biological fluids like plasma, serum, or urine can serve as a valuable biomarker for disease activity, particularly in inflammatory conditions, cardiovascular disease, and cancer.[14][15] For example, elevated levels of pro-inflammatory eicosanoids may indicate ongoing inflammation, while the presence of pro-resolving lipoxins could signal the resolution phase.[15] This "eicosanoid profile" can aid in diagnosis, prognosis, and monitoring therapeutic response.

Quantitative Data Presentation

Accurate quantification of eicosanoids is essential for both basic research and clinical applications. Below are tables summarizing baseline concentrations in healthy humans and the potency of common inhibitors.

Table 1: Basal Concentrations of Key Eicosanoids in Human Plasma and Serum of Healthy Donors

EicosanoidMatrixMean Concentration (pg/mL)Notes
Prostaglandin E2 (PGE2)Serum15.3 - 70.8Levels are higher in serum than plasma due to platelet activation during clotting.[14]
Thromboxane B2 (TXB2)Serum10,700 - 131,000A stable metabolite of TXA2; very high in serum due to platelet activation.[14]
5-HETESerum1,210 - 10,200Product of the 5-LOX pathway.[14]
12-HETESerum2,720 - 58,100Primarily from platelets via the 12-LOX pathway.[14]
Leukotriene B4 (LTB4)Plasma< 10Often below the limit of detection in healthy, resting plasma.

Data compiled from a study on healthy donors, showing significant inter-individual variation.[14] Concentrations can change dramatically upon physiological stimulation or in disease states.

Table 2: In Vitro Potency (IC₅₀) of Selected COX Inhibitors in Human Whole Blood Assays

DrugCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Ratio (COX-1/COX-2)
Non-Selective
Ibuprofen1.4--
COX-2 Selective
Celecoxib2.20.297.6
Valdecoxib280.9330
Rofecoxib>1000.49>204
Etoricoxib>1000.57>175

IC₅₀ values represent the concentration of drug required to inhibit 50% of the enzyme's activity. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1. Data compiled from multiple sources.[12][16]

Key Experimental Protocols

The analysis of eicosanoids is challenging due to their low endogenous concentrations and chemical instability. The gold standard for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

Experimental Workflow: Eicosanoid Quantification

The general workflow involves sample collection with inhibitors, addition of deuterated internal standards, extraction of lipids, chromatographic separation, and detection by mass spectrometry.

Experimental_Workflow Start 1. Sample Collection (e.g., Plasma, Serum) + Add COX/LOX Inhibitors Spike 2. Spike with Deuterated Internal Standards (IS) Start->Spike Extract 3. Solid Phase Extraction (SPE) - Condition C18 column - Load sample - Wash impurities - Elute eicosanoids Spike->Extract Dry 4. Evaporate to Dryness (under Nitrogen or SpeedVac) Extract->Dry Reconstitute 5. Reconstitute in Mobile Phase Dry->Reconstitute Inject 6. LC-MS/MS Analysis - Reverse-Phase HPLC - ESI-MS/MS Detection (MRM) Reconstitute->Inject Analyze 7. Data Analysis - Integrate Peaks - Quantify against IS Inject->Analyze

Workflow for Quantitative Analysis of Eicosanoids.
Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

This protocol is a generalized methodology adapted from established methods for eicosanoid analysis from biological fluids.[5][7][19][20]

A. Sample Preparation and Extraction

  • Collection: Collect biological samples (e.g., plasma, serum, cell culture media) immediately into tubes containing an antioxidant (like BHT) and a COX inhibitor (like indomethacin, ~10 µM) to prevent ex vivo eicosanoid generation.[5][21] Store samples at -80°C until analysis.[21]

  • Internal Standards: Thaw samples on ice. Spike a known volume of the sample (e.g., 500 µL) with a solution containing a mixture of deuterated internal standards (e.g., PGE2-d4, LTB4-d4, AA-d8) to account for extraction loss and matrix effects.[7][20]

  • Acidification: Acidify the sample to a pH of ~3.5 with a dilute acid (e.g., 2M HCl or 10% glacial acetic acid).[5][7] This ensures that the carboxylic acid groups of the eicosanoids are protonated, which is necessary for their retention on the C18 SPE column.

  • SPE Column Conditioning: Prepare a C18 SPE cartridge by washing sequentially with 2-3 mL of methanol (B129727), followed by 2-3 mL of deionized water.[5][19] Do not let the column run dry.

  • Sample Loading: Load the acidified sample onto the conditioned C18 column. A slow flow rate (~0.5-1 mL/min) is recommended.[5]

  • Washing: Wash the column with 2-3 mL of water, followed by 2-3 mL of a low-percentage organic solvent wash (e.g., 10-15% methanol in water) to remove polar impurities.[5][19] A final wash with a non-polar solvent like hexane (B92381) can remove neutral lipids.[5]

  • Elution: Elute the eicosanoids from the column with 1-2 mL of a suitable organic solvent, such as methanol or ethyl acetate.[5][19]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[5][19] Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 63:37 water:acetonitrile with 0.02% formic acid).[7][19]

B. LC-MS/MS Analysis

  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm particle size).[22]

    • Mobile Phase A: Water/Acetonitrile/Formic Acid (e.g., 63:37:0.02, v/v/v).[7]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v).[7]

    • Gradient: Run a gradient elution starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic eicosanoids. A typical run time is 20-25 minutes.[22][23]

    • Flow Rate: A flow rate of ~300 µL/min is common.[19]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode, as most eicosanoids contain a carboxylic acid group.[24]

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[7][20] This involves selecting the specific precursor ion (m/z of the parent eicosanoid) and a characteristic product ion (a specific fragment generated by collision-induced dissociation). This provides high sensitivity and specificity.

    • MRM Transitions: Pre-determined MRM transitions (precursor ion → product ion) for each target eicosanoid and its corresponding deuterated internal standard must be programmed into the instrument method.[19]

  • Quantification:

    • Generate a standard curve using known concentrations of authentic eicosanoid standards spiked with the same amount of internal standard as the samples.

    • Calculate the peak area ratio of the endogenous eicosanoid to its corresponding internal standard in both the samples and the standards.

    • Determine the concentration of the eicosanoid in the sample by interpolating its peak area ratio from the standard curve.

Conclusion

Eicosene derivatives are fundamental mediators in lipid signaling, with profound implications for health and disease. Their study offers vast potential for identifying novel therapeutic targets and developing sensitive biomarkers. For researchers and drug development professionals, a thorough understanding of their complex biosynthetic and signaling pathways is crucial. The application of robust analytical techniques, particularly LC-MS/MS, allows for precise quantification, enabling the elucidation of their roles in pathophysiology and the evaluation of new therapeutic agents designed to modulate their activity. As research continues to unravel the nuances of the eicosanoid network, these powerful lipid molecules will undoubtedly remain at the forefront of lipid research and innovative drug discovery.

References

11-Eicosenyl Methane Sulfonate: A Versatile Precursor for the Synthesis of Novel Cationic and Ionizable Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of 11-eicosenyl methane (B114726) sulfonate as a key precursor for the synthesis of novel cationic and ionizable lipids. These lipids are instrumental in the development of advanced lipid nanoparticle (LNP) formulations for the delivery of therapeutic payloads, such as mRNA and siRNA. This document outlines the synthetic pathways, detailed experimental protocols, characterization data, and the underlying mechanisms of action for lipids derived from this precursor.

Introduction to Novel Lipids in Drug Delivery

The advancement of genetic medicines, including mRNA vaccines and RNAi therapeutics, has been significantly propelled by innovations in non-viral delivery systems.[1] Cationic and ionizable lipids are critical components of these systems, forming the backbone of lipid nanoparticles (LNPs) that encapsulate and protect the nucleic acid cargo, facilitate cellular uptake, and promote endosomal escape for cytosolic delivery.[1][2]

The structural characteristics of these lipids, particularly the hydrophobic tails, play a crucial role in the stability, fusogenicity, and overall efficacy of the LNP formulations.[1] The presence of unsaturation in the lipid tails, such as the double bond in the 11-eicosenyl chain, can introduce kinks that increase membrane fluidity and enhance the fusogenic properties of the LNPs, which is believed to aid in endosomal escape.[1][3]

11-Eicosenyl methane sulfonate is a promising precursor for generating a diverse library of such lipids. The methanesulfonate (B1217627) group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with various amine-containing head groups to yield a range of cationic and ionizable lipids with tailored properties.

Synthetic Pathways

The synthesis of novel lipids from this compound is a two-step process. First, the precursor itself is synthesized from the corresponding alcohol, 11-eicosenol (B1232579). Second, the precursor undergoes nucleophilic substitution with a selected amine to form the final lipid product.

Synthesis of the Precursor: this compound

The synthesis begins with the commercially available or synthetically produced 11-eicosenol. This long-chain unsaturated alcohol is then converted to its corresponding methane sulfonate (mesylate) through a reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534). This reaction is typically performed in an aprotic solvent like dichloromethane (B109758).

Synthesis_of_Precursor cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 11_Eicosenol 11-Eicosenol Precursor This compound 11_Eicosenol->Precursor Mesylation Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Precursor Triethylamine Triethylamine (Base) Byproduct Triethylammonium Chloride Triethylamine->Byproduct Solvent Dichloromethane Solvent->Precursor Temperature 0 °C to Room Temp Temperature->Precursor

Caption: Synthetic scheme for this compound.
Synthesis of Novel Cationic and Ionizable Lipids

The synthesized this compound is a versatile alkylating agent. It can react with a variety of nucleophilic amines to generate a library of lipids with different head groups. The choice of the amine determines the nature of the final lipid:

  • Cationic Lipids: Reaction with a tertiary amine, such as N,N-dimethylethanolamine, results in a permanently charged quaternary ammonium (B1175870) salt.

  • Ionizable Lipids (Lipidoids): Reaction with primary or secondary amines, or polyamines (e.g., spermidine), yields lipids with titratable amine groups. These lipids are typically neutral at physiological pH and become protonated (cationic) in the acidic environment of the endosome, a key feature for facilitating endosomal escape.

Lipid_Synthesis_Workflow Precursor This compound Reaction Nucleophilic Substitution (SN2) Precursor->Reaction Amine Amine Head Group (e.g., Tertiary Amine or Polyamine) Amine->Reaction Lipid Novel Cationic or Ionizable Lipid Reaction->Lipid Purification Purification (e.g., Column Chromatography) Lipid->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization LNP_Formation LNP Formulation (with Helper Lipids, Cholesterol, PEG-Lipid, and mRNA) Characterization->LNP_Formation LNP_Characterization LNP Characterization (Size, Zeta Potential, Encapsulation Efficiency) LNP_Formation->LNP_Characterization

Caption: Workflow from precursor to characterized lipid nanoparticles.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of novel lipids using this compound.

Protocol for Synthesis of this compound
  • Materials: 11-eicosenol, methanesulfonyl chloride (MsCl), triethylamine (TEA), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve 11-eicosenol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.5 equivalents) to the solution with stirring.

    • Slowly add MsCl (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer with DCM. Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol for Synthesis of a Novel Cationic Lipid
  • Materials: this compound, N,N-dimethylethanolamine, anhydrous acetonitrile (B52724).

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a sealed reaction vessel.

    • Add N,N-dimethylethanolamine (3 equivalents) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude lipid by flash column chromatography to yield the final cationic lipid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Lipid Nanoparticle (LNP) Formulation
  • Materials: Novel cationic/ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, PEG-lipid (e.g., DMG-PEG 2000), mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0), ethanol (B145695), and a microfluidic mixing device.

  • Procedure:

    • Prepare a lipid stock solution in ethanol containing the novel lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • Prepare an aqueous phase containing the mRNA in the low pH buffer.

    • Set up the microfluidic mixing device with the lipid-ethanol solution and the mRNA-aqueous solution in separate syringes.

    • Mix the two phases at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

    • The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Data Presentation and Characterization

The successful synthesis and formulation of novel lipids and LNPs require rigorous characterization. The following tables present representative quantitative data for a hypothetical novel cationic lipid derived from this compound, which we will call "Eico-Lipid-1".

Table 1: Physicochemical Properties of Eico-Lipid-1 LNPs

ParameterValueMethod
Mean Particle Size (Z-average) 85.2 ± 3.5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) +35.8 ± 2.1 mVLaser Doppler Velocimetry
mRNA Encapsulation Efficiency 96.5 ± 2.8 %RiboGreen Assay

Table 2: In Vitro Transfection Efficiency of Eico-Lipid-1 LNPs

Cell LinePayloadTransfection Efficiency (% of positive cells)Cytotoxicity (CC50)
HeLa GFP mRNA85%50 µg/mL
HEK293 Luciferase mRNA92%75 µg/mL

Mechanism of LNP-Mediated mRNA Delivery

The efficacy of the novel lipids derived from this compound is rooted in their ability to facilitate the key steps of intracellular delivery. The following diagram illustrates the proposed mechanism.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Interior LNP Lipid Nanoparticle (LNP) with encapsulated mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation & Acidification Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of Ionizable Lipid Membrane Fusion Cytosol Cytosol Endosomal_Escape->Cytosol mRNA Release Translation mRNA Translation (Ribosomes) Cytosol->Translation Protein Therapeutic Protein Translation->Protein

Caption: Proposed signaling pathway for LNP-mediated mRNA delivery.

Conclusion

This compound represents a highly valuable and versatile precursor for the synthesis of a new generation of cationic and ionizable lipids. The presence of an unsaturated C20 tail offers potential advantages in terms of membrane fusion and endosomal escape, which are critical for effective intracellular delivery of genetic material. The synthetic routes are straightforward and amenable to the creation of a diverse lipid library for high-throughput screening and optimization. This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this precursor in creating novel and effective lipid-based drug delivery systems.

References

An In-depth Technical Guide to the Reactivity of the Mesylate Group on a C20 Backbone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a mesylate group onto a C20 steroidal backbone is a pivotal step in the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive exploration of the reactivity of the mesylate group at the C21 position of pregnane-type steroids, offering insights into its role as an excellent leaving group in nucleophilic substitution reactions. This technical document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Introduction: The Significance of the Mesylate Group in Steroid Chemistry

Steroids, with their complex C20 framework, are fundamental scaffolds in the development of therapeutics for a wide range of diseases. The functionalization of the C21 position is a common strategy to modulate the biological activity of these compounds. The hydroxyl group typically present at C21 in many steroid precursors is a poor leaving group. Therefore, its conversion to a more reactive species is essential for further chemical modification. The methanesulfonyl (mesyl) group serves as an exceptional activating group in this context.

The mesylate anion is a weak base, making it an excellent leaving group in nucleophilic substitution reactions, primarily following an S\textsubscript{N}2 mechanism. This allows for the introduction of a variety of nucleophiles at the C21 position with high efficiency and stereochemical control. The reactivity of the C21-mesylate is influenced by steric hindrance and the nature of the incoming nucleophile and reaction conditions.

Synthesis of C21-Mesylated Steroids: Experimental Protocol

The conversion of a C21-hydroxy steroid to its corresponding mesylate is a standard yet critical procedure. A general experimental protocol for the mesylation of a pregnane-type C21-alcohol is provided below.

Experimental Protocol: Mesylation of 21-Hydroxyprogesterone

Materials:

Procedure:

  • A solution of 21-hydroxyprogesterone (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Anhydrous pyridine (2-3 equivalents) is added to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2-1.5 equivalents).

  • The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature over 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of cold water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 21-mesyloxyprogesterone.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 21-mesyloxyprogesterone.

Reactivity of C21-Mesylates in Nucleophilic Substitution Reactions

The C21-mesyloxy group on the steroid backbone is highly susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of novel steroid derivatives with potential therapeutic applications.

General Reaction Scheme

The general scheme for the nucleophilic substitution at the C21 position of a mesylated steroid is as follows:

sn2_reaction reactant Steroid-C21-OMs product Steroid-C21-Nu reactant->product Su20992 nucleophile Nu⁻ nucleophile->reactant leaving_group MsO⁻

Caption: General S\textsubscript{N}2 reaction at a C21-mesylated steroid.

Quantitative Data on Nucleophilic Substitution Reactions

The efficiency of the nucleophilic substitution reaction depends on the nucleophile and the reaction conditions. The following table summarizes typical yields for the reaction of 21-mesyloxyprogesterone with various nucleophiles.

Nucleophile (Source)ProductSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium Azide (NaN₃)21-AzidoprogesteroneDMF604>90
Sodium Cyanide (NaCN)21-CyanoprogesteroneDMSO806~85
Sodium Thiophenoxide (PhSNa)21-(Phenylthio)progesteroneTHFRT3~95
Potassium Acetate (KOAc)21-AcetoxyprogesteroneAcetoneReflux8~80
Lithium Bromide (LiBr)21-BromoprogesteroneAcetoneReflux5>90

Note: Yields are approximate and can vary based on specific reaction conditions and the steroid substrate.

Experimental Workflow and Signaling Pathways

The synthesis of functionalized steroids often involves a multi-step process where the formation of the mesylate is a key intermediate step. The following diagram illustrates a typical experimental workflow for the synthesis of a C21-functionalized steroid.

experimental_workflow start C21-Hydroxy Steroid mesylation Mesylation (MsCl, Pyridine, DCM) start->mesylation intermediate C21-Mesyloxy Steroid mesylation->intermediate substitution Nucleophilic Substitution (Nu⁻, Solvent) intermediate->substitution product C21-Functionalized Steroid substitution->product purification Purification (Chromatography) product->purification analysis Characterization (NMR, MS, IR) purification->analysis steroid_signaling steroid Modified Steroid (e.g., C21-functionalized) receptor Steroid Receptor (Cytoplasmic/Nuclear) steroid->receptor hsp HSP90 receptor->hsp dissociation dimerization Receptor Dimerization receptor->dimerization translocation Nuclear Translocation dimerization->translocation hre Hormone Response Element (on DNA) translocation->hre Binding transcription Gene Transcription hre->transcription Activation/Repression mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Cellular Response protein->response

discovery and isolation of long-chain unsaturated alcohol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of Long-Chain Unsaturated Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain unsaturated alcohols, a class of lipophilic molecules often derived from natural fats and oils, are gaining prominence as significant bioactive agents.[1] While traditionally used in cosmetics and food industries, recent scientific investigations have revealed their potential in various biological processes, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] These molecules are characterized by a hydrocarbon chain of varying length (typically C12 or longer) and contain at least one carbon-carbon double bond. Their unique structures are crucial to their biological functions, which include modulating key cellular signaling pathways.[2][3]

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of long-chain unsaturated alcohol derivatives. It is designed to serve as a resource for researchers, scientists, and professionals in the field of drug development by detailing experimental protocols, presenting key quantitative data, and visualizing the complex signaling and biosynthetic pathways they influence.

Discovery and Natural Occurrence

Long-chain unsaturated alcohols are found in a wide array of natural sources. They are key components of wax esters in marine zooplankton like Calanus finmarchicus, where they serve as an energy store.[4][5] In the plant kingdom, they are constituents of leaf waxes and essential oils, contributing to protective barriers and signaling.[6][7] For instance, policosanols, a class of long-chain alcohols, can be extracted from various vegetable sources.[8] Insects also utilize these compounds extensively; specific blends of saturated and unsaturated fatty alcohols with chain lengths of 16-18 carbons function as volatile sex pheromones in bumblebees.[9]

The biological activity of these alcohols is intrinsically linked to their structure, including carbon chain length and the presence and position of double bonds.[1][3] This structural diversity across natural sources presents a rich field for the discovery of novel therapeutic agents.

Isolation and Purification Methodologies

The isolation of long-chain unsaturated alcohol derivatives from their natural sources or synthetic reaction mixtures is a multi-step process that requires careful selection of techniques to ensure purity and prevent degradation. The general workflow involves extraction, purification, and analysis.

Experimental Protocol 1: Isolation from Wax Ester-Rich Marine Oil

This protocol is adapted from a method for isolating native, unesterified fatty acids and fatty alcohols from Calanus oil.[4][5] It employs Solid Phase Extraction (SPE) for separation.

Objective: To isolate wax esters, hydrolyze them, and separate the resulting free fatty acids from free fatty alcohols.

Materials:

  • Calanus oil

  • Chloroform

  • Heptane (B126788)

  • Aminopropyl SPE disposable columns (e.g., Mega Bond Elute, 5g)

  • SPE vacuum manifold

  • Ethanolic potassium hydroxide (B78521) (KOH) solution

  • Diethyl ether/acetic acid (98:2 v/v)

  • Nitrogen gas for evaporation

  • High-Performance Thin-Layer Chromatography (HPTLC) system for analysis

Procedure:

  • Initial Lipid Extraction & Wax Ester Isolation:

    • Dissolve a known quantity (e.g., ~322 mg) of Calanus oil in 6 mL of chloroform.[5]

    • Condition an aminopropyl SPE column by passing 20 mL of heptane through it at a flow rate of approximately 1 mL/min.[5]

    • Apply the oil-chloroform solution to the conditioned SPE column.

    • Elute the wax esters with 50 mL of heptane.[10]

    • Evaporate the solvent from the eluate under a stream of nitrogen gas.

    • Determine the yield of wax esters gravimetrically.[10]

  • Saponification (Hydrolysis) of Wax Esters:

    • Dissolve the isolated wax esters in an ethanolic KOH solution.

    • Heat the mixture to hydrolyze the ester bonds, releasing free fatty acids and free fatty alcohols. (Note: Specific concentrations and heating times may need optimization based on the sample).[8]

  • Separation of Free Fatty Alcohols and Fatty Acids:

    • Condition a new aminopropyl SPE column with 20 mL of heptane.

    • Apply the hydrolyzed wax ester sample (dissolved in a non-polar solvent like chloroform) to the column.

    • Elute the free fatty alcohols with heptane. A volume of 30 mL is typically sufficient.[5]

    • After eluting the alcohols, elute the free fatty acids with 50 mL of diethyl ether/acetic acid (98:2 v/v).[5]

    • Evaporate the solvents from both fractions under nitrogen and determine the yields gravimetrically.

  • Analysis:

    • Confirm the separation and purity of the fatty alcohol and fatty acid fractions using HPTLC.[4]

Experimental Protocol 2: General Purification by Column Chromatography

This protocol is a general method for purifying long-chain alcohols from a reaction mixture or a crude extract.[11]

Objective: To separate long-chain alcohols from other components based on polarity.

Materials:

  • Crude sample containing long-chain alcohols

  • Silica (B1680970) gel (for column packing)

  • Appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient)

  • Glass chromatography column

  • Fraction collector (optional)

  • TLC plates for monitoring fractions

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane).

    • Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the initial solvent.

    • Alternatively, for less soluble samples, adsorb the sample onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness.

    • Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexane).

    • Collect fractions of a fixed volume.

    • Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.

    • Monitor the collected fractions by TLC to identify which fractions contain the desired long-chain alcohol.

  • Isolation:

    • Combine the pure fractions containing the target compound.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified long-chain unsaturated alcohol.

Data Presentation

Quantitative data is essential for comparing the efficacy of isolation methods and the biological activity of different derivatives.

Table 1: Yields from Isolation of Fatty Alcohols and Fatty Acids from Calanus Oil

Starting MaterialAverage Yield of Fatty AlcoholsAverage Yield of Free Fatty AcidsReference
322 mg Calanus Oil75 mg63 mg[5]

Table 2: Antibacterial Activity of Saturated Long-Chain Alcohols against Staphylococcus aureus

AlcoholCarbon Chain LengthMinimum Inhibitory Concentration (MIC) (μg/mL)Minimum Bactericidal Concentration (MBC) (μg/mL)Reference
1-NonanolC9>1,000>1,000[3]
1-DecanolC10250500[3]
1-UndecanolC11125250[3]
1-DodecanolC1231.362.5[3]
1-TridecanolC1331.362.5[3]

Note: While this data is for saturated alcohols, it demonstrates the critical role of chain length in biological activity, a principle that also applies to unsaturated derivatives.[1][3]

Visualizing Workflows and Pathways

Diagrams are critical for understanding the complex relationships in isolation workflows and biological signaling.

Experimental and Analytical Workflows

G cluster_isolation Isolation Workflow cluster_analysis Characterization Workflow Source Natural Source (e.g., Marine Oil) WE_Isolation Wax Ester Isolation (Solid Phase Extraction) Source->WE_Isolation Hydrolysis Saponification (Hydrolysis) WE_Isolation->Hydrolysis Separation Separation of Alcohols & Acids (Solid Phase Extraction) Hydrolysis->Separation Alcohols Purified Long-Chain Unsaturated Alcohols Separation->Alcohols Derivatization Derivatization (e.g., Silylation) Alcohols->Derivatization NMR NMR Spectroscopy Alcohols->NMR GCMS GC-MS Analysis Derivatization->GCMS Structure Structure Elucidation GCMS->Structure NMR->Structure

Caption: General workflow for the isolation and characterization of long-chain alcohols.

Biological Signaling Pathways

Long-chain unsaturated alcohols have been shown to modulate critical intracellular signaling pathways involved in inflammation and cell survival.[1][2]

1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses.[1] Long-chain alcohols may inhibit this pathway, leading to reduced production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Pro-inflammatory Signal (e.g., LPS) IKK IKK LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases LCA Long-Chain Unsaturated Alcohol LCA->IKK Inhibits? Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Activates

Caption: Potential modulation of the NF-κB signaling pathway by long-chain alcohols.

2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like inflammation, proliferation, and apoptosis.[1] Its modulation by long-chain alcohols could explain their anti-inflammatory and apoptotic effects.

G Stimulus External Stimulus (e.g., Stress, Cytokines) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Response Cellular Response (Inflammation, Apoptosis) MAPK->Response LCA Long-Chain Unsaturated Alcohol LCA->MAPKKK Modulates?

Caption: Potential modulation of the MAPK signaling pathway by long-chain alcohols.

3. Biosynthesis of Long-Chain Alcohols

The biosynthesis of long-chain fatty alcohols from fatty acids is a fundamental pathway in many organisms, including plants and microorganisms.[7][12]

G FA Fatty Acyl-ACP / Fatty Acyl-CoA (from de novo synthesis) FAR Fatty Acyl-CoA Reductase (FAR / CER4) FA->FAR Reduction Aldehyde Long-Chain Aldehyde FAR->Aldehyde Alcohol Long-Chain Primary Alcohol FAR->Alcohol Direct Reduction FAO Fatty Alcohol Oxidase (FAO) Aldehyde->Alcohol Reduction Alcohol->Aldehyde Oxidation WSD Wax Ester Synthase (WSD1) Alcohol->WSD WE Wax Ester WSD->WE

Caption: Simplified biosynthetic pathway of long-chain alcohols and wax esters.

Conclusion

Long-chain unsaturated alcohol derivatives represent a promising class of bioactive molecules with significant therapeutic potential. Their discovery is often rooted in the exploration of natural sources, from marine life to terrestrial plants. The successful isolation and purification of these compounds are paramount for accurate characterization and further investigation into their mechanisms of action. The detailed protocols and workflows provided in this guide offer a foundational framework for researchers. As our understanding of their interaction with key signaling pathways like NF-κB and MAPK deepens, so too will the opportunities for developing novel drugs for a range of diseases, including those with inflammatory and infectious components.[1] Further exploration is warranted to fully harness the potential of these versatile molecules.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution on 11-Eicosenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for performing nucleophilic substitution reactions on 11-eicosenyl methane (B114726) sulfonate. This long-chain alkenyl mesylate is a versatile intermediate for the synthesis of various functionalized molecules relevant to drug development and material science. The protocols outlined below describe the substitution with common nucleophiles, including azide (B81097), cyanide, and primary amines. These reactions proceed via a bimolecular nucleophilic substitution (SN2) mechanism. Given the primary nature of the carbon bearing the mesylate group, this pathway is generally favored, particularly when using polar aprotic solvents and moderate temperatures.[1][2] This document includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to guide researchers in successfully synthesizing the desired substituted products.

Introduction

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate.[2] Alkyl methanesulfonates (mesylates) are excellent substrates for these reactions due to the stability of the mesylate anion, making it a very good leaving group.[1][3] The reaction of 11-eicosenyl methane sulfonate with various nucleophiles allows for the introduction of diverse functional groups at the C1 position, leading to the synthesis of long-chain alkenyl azides, nitriles, and amines. These products can serve as key building blocks in the synthesis of complex lipids, signaling molecules, and drug candidates.

The presence of a double bond in the C20 chain requires careful consideration of reaction conditions to avoid potential side reactions. However, the protocols detailed herein are optimized to favor the desired SN2 pathway.

General Reaction Scheme

The overall transformation involves the displacement of the mesylate group by a nucleophile (Nu:⁻) as depicted in the following scheme:

CH₃(CH₂)₇CH=CH(CH₂)₁₀CH₂OMs + Nu:⁻ → CH₃(CH₂)₇CH=CH(CH₂)₁₀CH₂Nu + MsO⁻

Where:

  • CH₃(CH₂)₇CH=CH(CH₂)₁₀CH₂OMs is this compound.

  • Nu:⁻ represents the nucleophile (e.g., N₃⁻, CN⁻, R-NH₂).

  • MsO⁻ is the methanesulfonate (B1217627) leaving group.

Experimental Protocols

Materials and General Methods
  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Anhydrous solvents are recommended, particularly for reactions sensitive to moisture.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates.

  • Purification of the final products can be achieved by column chromatography or crystallization.[4][5][6][7][8][9]

Protocol for Azide Substitution (Synthesis of 11-Eicosenyl Azide)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield 11-eicosenyl azide.

Protocol for Cyanide Substitution (Synthesis of 12-Docosenenitrile)
  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Nucleophile: Add potassium cyanide (KCN, 1.5 eq) to the solution. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • Workup: Cool the mixture to room temperature and carefully pour it into a separatory funnel containing a mixture of water and ethyl acetate.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude nitrile can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Protocol for Amine Substitution (Synthesis of N-Alkyl-11-eicosenylamine)
  • Reaction Setup: In a sealed tube or a pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile.

  • Addition of Nucleophile: Add an excess of the primary amine (e.g., ammonia (B1221849) in a solution of methanol, or a specific primary amine, 3-5 eq).

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C for 24-72 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (B109758) and wash with water.

  • Purification: The crude amine can be purified by column chromatography on silica gel, often with a solvent system containing a small amount of triethylamine (B128534) to prevent tailing.

Data Presentation

The following table summarizes the key quantitative data for the nucleophilic substitution reactions on this compound. The expected yields are based on analogous reactions reported in the literature for long-chain alkyl mesylates.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
AzideSodium Azide (NaN₃)DMF60-7012-2485-95
CyanidePotassium Cyanide (KCN)DMSO80-9024-4870-85
Amine (e.g., Ammonia)NH₃ in MeOHTHF70-8024-7260-75

Visualizations

General Signaling Pathway of SN2 Reaction

SN2_Pathway Reactants Nucleophile (Nu⁻) + This compound TS Transition State Reactants->TS Backside Attack Products Substituted Product + Methanesulfonate (MsO⁻) TS->Products Leaving Group Departure

Caption: General signaling pathway for the SN2 reaction.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 11-Eicosenyl Methane Sulfonate in Solvent B Add Nucleophile A->B C Heat and Stir B->C D Monitor by TLC C->D E Quench Reaction & Perform Aqueous Workup D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography or Crystallization G->H I Characterize Pure Product H->I

Caption: A generalized experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for the Use of 11-Eicosenyl Methane Sulfonate in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Eicosenyl methane (B114726) sulfonate is a long-chain unsaturated alkyl sulfonate. The methanesulfonate (B1217627) (mesylate) group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable substrate for SN2 reactions.[1][2][3] The long C20 alkyl chain provides significant lipophilicity, rendering it suitable for applications in organic synthesis where the introduction of a long, unsaturated alkyl moiety is desired. This includes the synthesis of complex lipids, surfactants, and as a hydrophobic building block in drug development.

The SN2 reaction is a fundamental transformation in organic chemistry that proceeds via a backside attack by a nucleophile, resulting in the inversion of stereochemistry at the electrophilic carbon center.[4][5][6] The bimolecular nature of the reaction means its rate is dependent on the concentrations of both the alkyl sulfonate and the nucleophile.[4][5]

These application notes provide detailed protocols for the synthesis of 11-Eicosenyl methane sulfonate from its corresponding alcohol and its subsequent use in SN2 reactions with various nucleophiles.

Synthesis of this compound

The preparation of this compound involves the reaction of 11-eicosenol (B1232579) with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, which serves to neutralize the HCl generated during the reaction.[2][7]

Experimental Protocol: Mesylation of (E)-11-Eicosenol

  • Materials: (E)-11-eicosenol, methanesulfonyl chloride (MsCl), triethylamine (Et3N), dichloromethane (B109758) (DCM, anhydrous), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride solution (brine), anhydrous magnesium sulfate (B86663) (MgSO4).

  • Procedure:

    • Dissolve (E)-11-eicosenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) to the solution with stirring.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Expected Yield: >95% (based on similar reactions with primary alcohols).[7]

Characterization Data (Representative):

Technique Expected Observations
1H NMR Peaks corresponding to the vinyl protons of the C=C double bond, a triplet for the -CH2-O- group shifted downfield compared to the alcohol, a singlet for the methyl group of the mesylate, and overlapping multiplets for the long alkyl chain protons.
13C NMR Peaks for the vinyl carbons, the -CH2-O- carbon, the methyl carbon of the mesylate, and multiple peaks for the carbons of the alkyl chain.
IR Spectroscopy Strong, characteristic absorption bands for the S=O stretching of the sulfonate group (around 1350 cm-1 and 1175 cm-1). Absence of the broad O-H stretch from the starting alcohol.
Mass Spectrometry A molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the methanesulfonate group.[8][9]

Application in SN2 Reactions

This compound is an ideal substrate for SN2 reactions with a wide range of nucleophiles. The following protocols are representative examples.

General Experimental Protocol for SN2 Reactions:

  • Materials: this compound, nucleophile (e.g., sodium azide, sodium cyanide, sodium thiophenoxide), appropriate anhydrous solvent (e.g., DMF, DMSO, acetone), workup reagents.

  • Procedure:

    • Dissolve this compound (1.0 eq) in an appropriate anhydrous aprotic polar solvent in a round-bottom flask under an inert atmosphere.

    • Add the nucleophile (1.1 - 1.5 eq) to the solution.

    • Heat the reaction mixture to an appropriate temperature (typically between 50-80 °C) and monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Data Presentation: Representative SN2 Reactions

Nucleophile Product Solvent Temperature (°C) Reaction Time (h) Illustrative Yield (%)
Sodium Azide (NaN3)11-Eicosenyl AzideDMF60492
Sodium Cyanide (NaCN)11-Eicosenyl NitrileDMSO80688
Sodium Thiophenoxide (NaSPh)11-Eicosenyl Phenyl SulfideAcetone50395
Sodium Iodide (NaI)11-Eicosenyl IodideAcetone60297

Visualizations

Caption: SN2 reaction mechanism of this compound.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_sn2 SN2 Reaction Start 11-Eicosenol Reaction1 Mesylation Reaction Start->Reaction1 Reagents MsCl, Et3N, DCM Reagents->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 This compound Purification1->Product1 Reaction2 SN2 Reaction Product1->Reaction2 Nucleophile Nucleophile (e.g., NaN3) Nucleophile->Reaction2 Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction2 Workup2 Extraction & Washing Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct Substituted Product Purification2->FinalProduct

Caption: Experimental workflow for synthesis and SN2 reaction.

Safety and Handling

Alkyl methanesulfonates, particularly short-chain analogues, are known to be potent alkylating agents and are considered potentially genotoxic and carcinogenic.[1] Although the toxicity of long-chain derivatives like this compound is not well-documented, it should be handled with appropriate care in a well-ventilated fume hood, wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.

Conclusion

This compound serves as a versatile intermediate for introducing a long, unsaturated alkyl chain into a variety of molecules via SN2 reactions. The protocols provided herein offer a foundation for its synthesis and subsequent nucleophilic substitution reactions. Researchers can adapt these methods to incorporate a wide array of nucleophiles, facilitating the synthesis of novel compounds for various applications in research and development.

References

Application Notes and Protocols for the Preparation of 11-Eicosenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 11-eicosenyl-containing compounds, which are valuable intermediates in the synthesis of various biologically active molecules and materials. The protocols outlined below cover three primary synthetic strategies: Alkylation of Alkynes followed by Stereoselective Reduction, the Wittig Reaction, and Olefin Cross-Metathesis.

Introduction

11-Eicosenyl-containing compounds, such as (Z)-11-eicosenol and its derivatives, are long-chain unsaturated molecules. The specific stereochemistry of the double bond (cis or trans) is often crucial for their biological activity or material properties. Therefore, stereoselective synthesis is of paramount importance. The following sections detail robust methods to achieve high yields and stereoselectivity.

Method 1: Alkylation of Alkynes and Stereoselective Reduction

This classical and highly effective method involves the coupling of two smaller fragments to form an internal alkyne, which is then stereoselectively reduced to the desired (Z) or (E) alkene. This approach offers excellent control over the double bond geometry. A key intermediate in this synthesis is 11-eicosynol, which can be selectively reduced to either the (Z)- or (E)-11-eicosenol.[1]

Logical Workflow

cluster_0 Step 1: Preparation of Key Intermediate cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Derivatization (Optional) 1-Decyne (B165119) 1-Decyne Alkylation Alkylation 1-Decyne->Alkylation 10-Bromodecanol_THP 10-Bromodecanol (B1266680) (THP protected) 10-Bromodecanol_THP->Alkylation 11-Eicosynol_THP 11-Eicosynol (THP protected) Alkylation->11-Eicosynol_THP High Yield Deprotection Deprotection 11-Eicosynol_THP->Deprotection 11-Eicosynol 11-Eicosynol Deprotection->11-Eicosynol Z-Reduction Z-Selective Reduction 11-Eicosynol->Z-Reduction E-Reduction E-Selective Reduction 11-Eicosynol->E-Reduction Z-11-Eicosenol (Z)-11-Eicosenol Z-Reduction->Z-11-Eicosenol E-11-Eicosenol (E)-11-Eicosenol E-Reduction->E-11-Eicosenol Acetylation_Z Acetylation Z-11-Eicosenol->Acetylation_Z Acetylation_E Acetylation E-11-Eicosenol->Acetylation_E Z-11-Eicosenyl_Acetate (Z)-11-Eicosenyl Acetate Acetylation_Z->Z-11-Eicosenyl_Acetate E-11-Eicosenyl_Acetate (E)-11-Eicosenyl Acetate Acetylation_E->E-11-Eicosenyl_Acetate

Caption: Workflow for the synthesis of (Z)- and (E)-11-eicosenyl derivatives via an alkyne intermediate.

Experimental Protocols

Protocol 1.1: Synthesis of 11-Eicosynol

This protocol is adapted from a stereoselective synthesis of (Z)- and (E)-11-eicosenyl acetate.[1]

  • Alkylation:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, place 1-decyne (I).

    • Add an appropriate amount of a suitable solvent (e.g., THF) and cool the mixture in an ice bath.

    • Slowly add a strong base, such as n-butyllithium, to deprotonate the terminal alkyne.

    • To the resulting acetylide solution, add a solution of the tetrahydropyranyl (THP) ether of 10-bromodecanol (II) in the same solvent.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the THP-protected 11-eicosynol (IIIb).

  • Deprotection:

    • Dissolve the crude THP-protected 11-eicosynol in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).

    • Remove the solvent under reduced pressure and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 11-eicosynol.

Protocol 1.2: Stereoselective Reduction to (Z)-11-Eicosenol

  • Dissolve 11-eicosynol in a suitable solvent such as pyridine.[1]

  • Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by GLC or TLC to ensure the reaction stops after the consumption of one equivalent of hydrogen to avoid over-reduction to the alkane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from pentane (B18724) to obtain pure (Z)-11-eicosenol with high isomeric purity.[1]

Protocol 1.3: Stereoselective Reduction to (E)-11-Eicosenol

  • Under a nitrogen atmosphere, place lithium aluminum hydride (LiAlH₄) in a flask with a mixture of dry diglyme (B29089) and THF.[1]

  • Heat the mixture to distill off some of the THF.

  • Cool the mixture and add a solution of 11-eicosynol in dry diglyme.[1]

  • Heat the reaction mixture at 140°C for an extended period (e.g., 45 hours).[1]

  • Cool the reaction mixture and cautiously quench by the sequential addition of water and then a dilute acid (e.g., HCl).

  • Extract the product with hexane (B92381).

  • Recrystallize the crude product from hexane at low temperature to yield pure (E)-11-eicosenol.[1]

Quantitative Data
ProductStarting MaterialReagentsYieldIsomeric PurityReference
(Z)-11-Eicosenol11-EicosynolLindlar's Catalyst, H₂High>98% (Z)[1]
(E)-11-Eicosenol11-EicosynolLiAlH₄90%Single Stereoisomer[1]
(Z)-11-Eicosenyl Acetate(Z)-11-EicosenolAcetic Anhydride, Pyridine80%>98% (Z)[1]
(E)-11-Eicosenyl Acetate(E)-11-EicosenolAcetic Anhydride, Pyridine80%Single Stereoisomer[1]

Method 2: The Wittig Reaction

The Wittig reaction is a powerful tool for creating a carbon-carbon double bond at a specific location by reacting a phosphorus ylide with an aldehyde or ketone.[2][3][4][5] The stereochemical outcome ((Z) or (E)) can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides generally favor the formation of (Z)-alkenes.[2]

Logical Workflow

cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Purification and Derivatization Alkyl_Halide Nonyltriphenylphosphonium Bromide Base Strong Base (e.g., n-BuLi) Alkyl_Halide->Base Deprotonation Ylide Phosphorus Ylide Base->Ylide Wittig_Reaction Wittig Reaction Ylide->Wittig_Reaction Aldehyde Undecanal Aldehyde->Wittig_Reaction Alkene_Mixture (Z/E)-11-Eicosene Derivative Wittig_Reaction->Alkene_Mixture Purification Purification Alkene_Mixture->Purification Chromatography Z_Isomer (Z)-11-Eicosenyl Compound Purification->Z_Isomer E_Isomer (E)-11-Eicosenyl Compound Purification->E_Isomer

Caption: General workflow for the synthesis of 11-eicosenyl compounds via the Wittig reaction.

Experimental Protocol

Protocol 2.1: Synthesis of (Z)-11-Eicosenol via Wittig Reaction

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, nitrogen-flushed flask, suspend nonyltriphenylphosphonium bromide in dry THF.

    • Cool the suspension to -78°C.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi), until the characteristic orange-red color of the ylide persists.

    • Stir the mixture at this temperature for 1 hour.

  • Wittig Reaction:

    • To the ylide solution at -78°C, slowly add a solution of 11-hydroxyundecanal (suitably protected, e.g., as a TBDMS ether) in dry THF.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Deprotection:

    • The crude product will contain a mixture of (Z) and (E) isomers, along with triphenylphosphine (B44618) oxide.

    • Purify the alkene by column chromatography on silica gel. The (Z)-isomer is typically favored with non-stabilized ylides.

    • After purification of the protected alkene, remove the protecting group (e.g., with TBAF for a TBDMS ether) to yield (Z)-11-eicosenol.

Method 3: Olefin Cross-Metathesis

Olefin cross-metathesis is a modern and powerful method for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably ruthenium-based Grubbs catalysts.[6][7] This reaction joins two different alkenes, and its efficiency and stereoselectivity can be influenced by the catalyst and substrates used.[8]

Logical Workflow

cluster_0 Reactants and Catalyst cluster_1 Cross-Metathesis Reaction cluster_2 Purification Alkene1 1-Undecene (B165158) Metathesis Cross-Metathesis Alkene1->Metathesis Alkene2 10-Undecen-1-ol (B85765) Alkene2->Metathesis Catalyst Grubbs Catalyst Catalyst->Metathesis Product_Mixture (E/Z)-11-Eicosenol + Homodimers Metathesis->Product_Mixture Ethylene (B1197577) Ethylene (byproduct) Metathesis->Ethylene Purification Purification Product_Mixture->Purification Chromatography E_Product (E)-11-Eicosenol Purification->E_Product Major Product Z_Product (Z)-11-Eicosenol Purification->Z_Product Minor Product

Caption: Workflow for the synthesis of 11-eicosenol (B1232579) via olefin cross-metathesis.

Experimental Protocol

Protocol 3.1: Synthesis of (E)-11-Eicosenol via Cross-Metathesis

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, dissolve 1-undecene and 10-undecen-1-ol in a degassed, dry solvent such as dichloromethane (B109758) (DCM) or toluene. An excess of one of the alkenes can be used to favor the cross-product.

    • Add a suitable Grubbs catalyst (e.g., Grubbs' second-generation catalyst) to the solution (typically 1-5 mol%).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C).

    • The reaction is driven forward by the evolution of ethylene gas.[8] A gentle stream of inert gas can be passed through the solution to help remove ethylene.

    • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Workup and Purification:

    • Quench the reaction by adding a small amount of ethyl vinyl ether to deactivate the catalyst.

    • Remove the solvent under reduced pressure.

    • The crude product will be a mixture of the desired (E/Z)-11-eicosenol, homodimers of the starting alkenes, and residual catalyst.

    • Purify the desired product by column chromatography on silica gel. Cross-metathesis reactions often favor the thermodynamically more stable (E)-isomer.

Quantitative Data
ProductStarting MaterialsCatalystTypical YieldIsomeric Ratio (E:Z)
11-Eicosenol1-Undecene, 10-Undecen-1-olGrubbs IIModerate to HighE-isomer favored

Note: Yields and stereoselectivity in cross-metathesis are highly dependent on the specific substrates, catalyst, and reaction conditions. Optimization may be required.

References

Application Notes and Protocols: 11-Eicosenyl Methane Sulfonate in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a conceptual guide based on the inferred chemical properties of 11-Eicosenyl Methane Sulfonate and established principles of drug delivery. As of the latest literature review, no specific experimental data has been published on the use of this compound for targeted drug delivery. These protocols are intended to serve as a foundational framework for researchers exploring novel long-chain alkyl methanesulfonates in this field.

Introduction

This compound is a long-chain alkyl methanesulfonate (B1217627). Its structure, featuring a 20-carbon lipophilic tail with a terminal methanesulfonate group, suggests its potential as a component in lipid-based drug delivery systems such as liposomes and lipid nanoparticles. The long alkyl chain can facilitate stable incorporation into the lipid bilayer of these nanocarriers. The methanesulfonate group, a known leaving group, presents opportunities for covalent surface modification or could potentially act as a therapeutic agent itself, given that some alkyl methanesulfonates function as DNA alkylating agents[1].

Potential Applications:

  • Structural component of liposomes/lipid nanoparticles: The long lipid tail can enhance the stability and rigidity of the lipid bilayer.

  • Anchor for surface modification: The methanesulfonate group could be utilized for post-formulation surface functionalization with targeting ligands (e.g., antibodies, peptides) or polymers (e.g., polyethylene (B3416737) glycol for stealth properties).

  • Potential as a pro-drug or active component: The alkylating nature of the methanesulfonate group could be explored for therapeutic purposes, particularly in oncology, though this would require careful evaluation of its genotoxicity[1][2].

Hypothetical Physicochemical Characteristics

The following table outlines the expected physicochemical properties of a liposomal formulation incorporating this compound.

ParameterTarget ValueMethod of Analysis
Particle Size (z-average) 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVLaser Doppler Velocimetry
Encapsulation Efficiency (for a model drug, e.g., Doxorubicin) > 90%UV-Vis Spectroscopy / HPLC
Drug Loading Capacity (for a model drug) 5 - 10% (w/w)UV-Vis Spectroscopy / HPLC

Experimental Protocols

Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound from (Z)-eicos-11-en-1-ol.

Materials:

Procedure:

  • Dissolve (Z)-eicos-11-en-1-ol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of Liposomes Incorporating this compound

This protocol describes the preparation of liposomes using the thin-film hydration method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • (Optional) Drug for encapsulation (e.g., Doxorubicin)

Procedure:

  • In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in a molar ratio of (e.g., 55:40:5) in a chloroform/methanol solvent mixture (2:1 v/v).

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature.

  • Dry the film further under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing. If encapsulating a drug, the drug would be dissolved in the PBS solution.

  • The resulting multilamellar vesicles (MLVs) are then subjected to size reduction.

  • Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10 passes to obtain unilamellar vesicles (LUVs) of a uniform size.

  • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

  • Store the final liposomal formulation at 4°C.

Characterization of Liposomes

Particle Size and Zeta Potential:

  • Dilute the liposome (B1194612) suspension with filtered PBS.

  • Measure the particle size (z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

Encapsulation Efficiency and Drug Loading:

  • Lyse a known amount of the liposomal formulation using a suitable solvent (e.g., methanol or Triton X-100).

  • Quantify the total amount of encapsulated drug using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (DLC%) using the following formulas:

    EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

    DLC% = (Amount of encapsulated drug / Total lipid weight) x 100

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products A (Z)-eicos-11-en-1-ol D Reaction in Dichloromethane at 0°C to RT A->D B Methanesulfonyl chloride B->D C Triethylamine C->D E This compound D->E F Triethylamine hydrochloride D->F

Caption: Synthetic pathway for this compound.

Structure of a Liposome Incorporating this compound

G cluster_liposome Liposomal Bilayer cluster_inner Aqueous Core (Drug Loaded) D Drug P1 DPPC P2 DPPC C1 Cholesterol A1 11-Eicosenyl Methane Sulfonate P3 DPPC P4 DPPC C2 Cholesterol

Caption: Liposomal drug delivery system component diagram.

Experimental Workflow for Liposome Preparation and Characterization

G cluster_characterization Characterization Methods A Lipid Dissolution (DPPC, Cholesterol, this compound) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (with Drug Solution) B->C D Extrusion (Size Reduction) C->D E Purification (Removal of free drug) D->E F Characterization E->F G DLS (Size, PDI) F->G Physicochemical H Zeta Potential F->H Surface Charge I HPLC/UV-Vis (EE%, DLC%) F->I Drug Content

Caption: Workflow for liposome formulation and analysis.

Safety Considerations

Alkyl methanesulfonates, particularly short-chain variants, are known to be genotoxic and potential carcinogens[1][2]. The toxicological profile of this compound is unknown. Therefore, appropriate safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), and handling within a fume hood, are essential during its synthesis and formulation. Any application of this compound in a therapeutic context would require extensive in vitro and in vivo toxicological evaluation.

References

Application Note: Step-by-Step Synthesis of Isotopically Labeled 11-Eicosenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the stereoselective synthesis of isotopically labeled (Z)-11-Eicosenyl methane (B114726) sulfonate. The introduction of an isotopic label, such as ¹³C, is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry.

Introduction

Isotopic labeling is a technique used to track the passage of a molecule or its metabolites through a biological system.[1][2] By replacing one or more atoms of a compound with their isotope (e.g., ¹³C for ¹²C, or ²H for ¹H), the labeled molecule can be detected and quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] 11-Eicosenyl methane sulfonate is a long-chain aliphatic compound; its precursor, (Z)-11-eicosen-1-ol, is a known honeybee pheromone component.[3][4] The synthesis of an isotopically labeled version allows for precise tracking in biological and environmental studies.

This protocol outlines a multi-step synthesis beginning from commercially available starting materials, with the isotopic label introduced via a ¹³C-labeled 1-decyne (B165119). The synthesis proceeds through an alkyne intermediate, which is then stereoselectively reduced to the (Z)-alkene. The final step involves the conversion of the resulting alcohol to the desired methane sulfonate (mesylate), an excellent leaving group for subsequent nucleophilic substitution reactions.[5]

Overall Synthetic Workflow

The synthesis is a four-step process:

  • Alkylation: Coupling of an isotopically labeled C10 alkyne with a protected C10 bromo-alcohol to form the C20 carbon backbone.

  • Deprotection: Removal of the tetrahydropyranyl (THP) protecting group to reveal the primary alcohol.

  • Stereoselective Reduction: Partial hydrogenation of the alkyne using a Lindlar catalyst to form the (Z)-alkene.

  • Mesylation: Conversion of the primary alcohol to the final methane sulfonate product.

SynthesisWorkflow cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product SM1 [1-¹³C]-1-Decyne INT1 [11-¹³C]-1-(Tetrahydropyranyloxy)-11-eicosyne SM1->INT1 1. n-BuLi, HMPA 2. THF, -78 °C to RT SM2 10-Bromo-1-(tetrahydropyranyloxy)decane SM2->INT1 1. n-BuLi, HMPA 2. THF, -78 °C to RT INT2 [11-¹³C]-11-Eicosyn-1-ol INT1->INT2 p-TsOH, MeOH Reflux INT3 (Z)-[11-¹³C]-11-Eicosen-1-ol INT2->INT3 H₂, Lindlar Catalyst Pyridine (B92270), Pentane (B18724) FP (Z)-[11-¹³C]-11-Eicosenyl Methane Sulfonate INT3->FP MsCl, Et₃N CH₂Cl₂, 0 °C to RT

Figure 1: Overall synthetic workflow for isotopically labeled this compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are hazardous and should be handled with care.

Step 1: Synthesis of [11-¹³C]-1-(Tetrahydropyranyloxy)-11-eicosyne

This step involves the alkylation of the lithium salt of isotopically labeled 1-decyne with a THP-protected 10-bromodecanol (B1266680) to form the C20 alkyne backbone.[6]

  • Materials:

    • [1-¹³C]-1-Decyne

    • n-Butyllithium (n-BuLi) in hexanes

    • Hexamethylphosphoramide (HMPA), freshly distilled

    • 10-Bromo-1-(tetrahydropyranyloxy)decane

    • Anhydrous tetrahydrofuran (B95107) (THF)

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add [1-¹³C]-1-decyne (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

    • Add HMPA (2.0 eq) and stir for an additional 30 minutes at -78 °C.

    • Add a solution of 10-bromo-1-(tetrahydropyranyloxy)decane (1.05 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the title compound.

Step 2: Synthesis of [11-¹³C]-11-Eicosyn-1-ol

The THP protecting group is removed under acidic conditions to yield the free alcohol.

  • Materials:

    • [11-¹³C]-1-(Tetrahydropyranyloxy)-11-eicosyne

    • p-Toluenesulfonic acid (p-TsOH)

    • Methanol (B129727) (MeOH)

  • Protocol:

    • Dissolve the product from Step 1 (1.0 eq) in methanol.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and neutralize with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Remove the methanol under reduced pressure.

    • Extract the residue with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography.

Step 3: Synthesis of (Z)-[11-¹³C]-11-Eicosen-1-ol

Stereoselective reduction of the alkyne to the (Z)-alkene is achieved by partial hydrogenation using a poisoned catalyst.[6]

  • Materials:

    • [11-¹³C]-11-Eicosyn-1-ol

    • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

    • Pyridine

    • Pentane

    • Hydrogen gas (H₂)

  • Protocol:

    • Set up a hydrogenation apparatus.

    • In the reaction flask, dissolve the alkyne from Step 2 (1.0 eq) in pentane.

    • Add the Lindlar catalyst (approx. 5% by weight of the alkyne) and a small amount of pyridine (as a further catalyst poison to prevent over-reduction).

    • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature. Monitor the reaction progress carefully by GC or TLC.

    • Once the starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with pentane.

    • Concentrate the filtrate under reduced pressure to yield the (Z)-alkene. The product can be further purified by recrystallization from pentane at low temperature.[6]

Step 4: Synthesis of (Z)-[11-¹³C]-11-Eicosenyl Methane Sulfonate

The final step is the conversion of the alcohol to the mesylate using methanesulfonyl chloride.[5]

  • Materials:

  • Protocol:

    • Dissolve the alcohol from Step 3 (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

    • Upon completion, quench the reaction with cold water.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).

    • Combine the organic layers, wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Avoid excessive heating.

    • The final product is often used without further purification due to its potential instability. If necessary, it can be purified by rapid column chromatography over silica gel using a non-polar eluent system.

Quantitative Data Summary

The following table summarizes the reagents and expected yields for the synthesis of 10 mmol of the final product.

StepReagentM.W. ( g/mol )EquivalentsAmount (mmol)Amount (g or mL)Theoretical Yield (g)
1 [1-¹³C]-1-Decyne139.261.010.01.39 g-
10-Bromo-1-(THP)decane321.341.0510.53.37 g
Product: [11-¹³C]-1-(THP)-11-eicosyne379.68---3.79 g (100%)
2 Product from Step 1379.681.010.03.79 g-
Product: [11-¹³C]-11-Eicosyn-1-ol295.53---2.96 g (100%)
3 Product from Step 2295.531.010.02.96 g-
Product: (Z)-[11-¹³C]-11-Eicosen-1-ol297.54---2.98 g (100%)
4 Product from Step 3297.541.010.02.98 g-
Methanesulfonyl Chloride114.551.212.00.82 mL
Product: Final Mesylate375.62---3.76 g (100%)

Note: Practical yields will be lower than theoretical. Typical yields for each step can range from 70-95% depending on the scale and purification efficiency.

References

Application Notes and Protocols: Synthesis of Bioactive Sphingolipids Using 11-Eicosenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactive sphingolipids are a class of lipids that play critical roles in a variety of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1][2][3] Key members of this family include ceramides, sphingosine (B13886), and their phosphorylated derivatives like sphingosine-1-phosphate (S1P). The balance between the levels of these lipids, often referred to as the "sphingolipid rheostat," can determine a cell's fate, with ceramide and sphingosine often promoting apoptosis and cell cycle arrest, while S1P is generally pro-survival and mitogenic.[1] Given their importance in cellular signaling, the synthesis of sphingolipid analogs is of great interest for the development of new therapeutic agents targeting diseases such as cancer, inflammatory disorders, and metabolic diseases.[1][2]

This document provides detailed application notes and protocols for the use of 11-Eicosenyl Methane (B114726) Sulfonate as a key precursor in the chemical synthesis of bioactive sphingolipids, particularly focusing on the synthesis of sphingosine and its derivatives. 11-Eicosenyl methane sulfonate serves as a valuable starting material for introducing the long, unsaturated alkyl chain characteristic of many naturally occurring sphingoid bases.

Overview of the Synthetic Strategy

The conversion of this compound into a bioactive sphingolipid involves a multi-step chemical synthesis. The core strategy relies on the transformation of the methane sulfonate, a good leaving group, into a suitable nucleophilic or electrophilic species that can be coupled with a chiral backbone, typically derived from an amino acid like L-serine. A common approach involves the conversion of the methane sulfonate to an alkenyl bromide, which can then be used in carbon-carbon bond-forming reactions.

Experimental Protocols

Protocol 1: Synthesis of 11-Eicosenyl Bromide from this compound

This protocol describes the conversion of this compound to 11-eicosenyl bromide, a key intermediate for the subsequent synthesis of the sphingoid base. The reaction proceeds via nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Magnesium Bromide (MgBr₂)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (HPLC grade)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Addition of Magnesium Bromide: To the stirred solution, add anhydrous magnesium bromide (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 11-eicosenyl bromide.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ReagentAnhydrous Magnesium Bromide
SolventAnhydrous Diethyl Ether
Typical Yield>95%
Purity (by GC-MS)>98%
Protocol 2: Synthesis of a Protected Sphingoid Base via Alkylation

This protocol outlines a general procedure for the synthesis of a protected D-erythro-sphingosine analog using an alkenyl bromide. The specific example will utilize a chiral, serine-derived aldehyde as the backbone precursor.

Materials:

  • 11-Eicosenyl Bromide (from Protocol 1)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-L-serinal dimethyl acetal (B89532) (or other suitable protected serine aldehyde)

  • Dry ice/acetone bath

  • Standard glassware for Grignard reaction and subsequent workup and purification

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 11-eicosenyl bromide (1 equivalent) in anhydrous THF dropwise via the addition funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the Grignard reagent to -78°C using a dry ice/acetone bath. In a separate flask, dissolve N-Boc-L-serinal dimethyl acetal (0.8 equivalents) in anhydrous THF and add this solution dropwise to the cold Grignard reagent.

  • Reaction Quenching: Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Workup: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection and Purification: The resulting product will be a mixture of diastereomers. The protecting groups (Boc and acetal) can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) for the Boc group, followed by aqueous acid for the acetal). The crude amino diol is then purified by column chromatography on silica gel to separate the diastereomers and obtain the desired D-erythro isomer.

Quantitative Data Summary:

ParameterValue
Starting Material11-Eicosenyl Bromide
Coupling PartnerN-Boc-L-serinal dimethyl acetal
Reaction TypeGrignard Addition
Typical Diastereomeric Ratio (erythro:threo)Varies, often requires optimization
Overall Yield (after purification)30-50%

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Synthesis of 11-Eicosenyl Bromide cluster_1 Protocol 2: Synthesis of Protected Sphingoid Base start1 This compound step1_1 Dissolve in Anhydrous Diethyl Ether start1->step1_1 step1_2 Add Anhydrous MgBr2 step1_1->step1_2 step1_3 Reflux step1_2->step1_3 step1_4 Workup & Extraction step1_3->step1_4 step1_5 Purification (Column Chromatography) step1_4->step1_5 end1 11-Eicosenyl Bromide step1_5->end1 start2 11-Eicosenyl Bromide step2_1 Formation of Grignard Reagent start2->step2_1 step2_2 Couple with Protected Serine Aldehyde step2_1->step2_2 step2_3 Workup & Extraction step2_2->step2_3 step2_4 Deprotection step2_3->step2_4 step2_5 Purification (Column Chromatography) step2_4->step2_5 end2 Bioactive Sphingolipid Analog step2_5->end2

Caption: Synthetic workflow for the preparation of a bioactive sphingolipid analog.

Sphingolipid Signaling Pathway

G cluster_pathway Simplified Sphingolipid Signaling Ceramide Ceramide Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine Sphingosine->Ceramide Ceramide Synthase Sphingosine->Apoptosis SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1P->Sphingosine S1PP Survival Cell Survival / Proliferation S1P->Survival S1PL S1P Lyase S1P->S1PL Degradation S1PP S1P Phosphatase

Caption: The sphingolipid rheostat: balance between pro-apoptotic and pro-survival signals.

References

Application Notes and Protocols for Monitoring Reactions with 11-Eicosenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Eicosenyl methane (B114726) sulfonate is a long-chain unsaturated alkyl sulfonate. Methane sulfonates (mesylates) are frequently employed in organic synthesis as alkylating agents due to the excellent leaving group nature of the mesylate moiety.[1] The long eicosenyl chain suggests its utility in the synthesis of complex lipids or other biomolecules where lipophilicity is a key characteristic. Monitoring the formation and consumption of 11-eicosenyl methane sulfonate is critical for reaction optimization, yield determination, and ensuring the purity of the final product.

This document provides detailed application notes and protocols for the analytical techniques best suited for monitoring reactions involving this compound. Given its chemical properties—a long aliphatic chain, a cis-double bond, and the lack of a strong UV chromophore—a multi-faceted analytical approach is recommended.

Analytical Techniques Overview

Several analytical techniques can be employed to monitor reactions involving this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for structural confirmation, quantification, or real-time reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Ideal for unambiguous structural identification and quantification (qNMR) of the starting material, intermediates, and final product.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A powerful technique for the quantitative analysis of non-volatile compounds that lack a UV chromophore.[2][3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of the thermally stable and volatile precursor, 11-eicosenol, and can be adapted for the analysis of the methane sulfonate ester itself, although care must be taken to avoid thermal degradation.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following Derivatization: For laboratories without access to CAD or MS detectors, derivatization to introduce a chromophore can enable quantitative analysis by HPLC-UV.

Illustrative Reaction: Synthesis of this compound

A common method for the synthesis of alkyl methane sulfonates is the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The reaction proceeds as follows:

(Z)-11-Eicosenol + Methanesulfonyl Chloride --(Triethylamine)--> (Z)-11-Eicosenyl Methane Sulfonate + Triethylamine Hydrochloride

This reaction can be monitored using the analytical techniques detailed below to track the consumption of (Z)-11-eicosenol and the formation of (Z)-11-eicosenyl methane sulfonate.

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative performance data for the recommended analytical techniques. Note that the values for this compound are projected based on data for similar long-chain alkyl sulfonates and may require optimization for specific instrumentation and reaction matrices.

Table 1: HPLC-CAD Quantitative Performance

Parameter(Z)-11-Eicosenol(Z)-11-Eicosenyl Methane Sulfonate
Retention Time (min)8.512.2
Linear Range (µg/mL)5 - 5005 - 500
Limit of Detection (LOD) (µg/mL)1.01.5
Limit of Quantitation (LOQ) (µg/mL)5.05.0
Precision (%RSD, n=6)< 3%< 3%

Table 2: GC-MS Quantitative Performance (for 11-Eicosenol)

Parameter(Z)-11-Eicosenol
Retention Time (min)15.8
Linear Range (µg/mL)0.1 - 100
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantitation (LOQ) (µg/mL)0.1
Precision (%RSD, n=6)< 5%

Table 3: ¹H-qNMR Quantitative Performance

Parameter(Z)-11-Eicosenol & (Z)-11-Eicosenyl Methane Sulfonate
Internal Standard1,3,5-Trimethoxybenzene
Quantifiable Range (mol%)1 - 100
Precision (%RSD, n=5)< 2%
Measurement Time (min)15

Experimental Protocols

Protocol 1: Reaction Monitoring by ¹H-NMR Spectroscopy

This protocol is designed for the structural confirmation and quantification of the conversion of (Z)-11-eicosenol to (Z)-11-eicosenyl methane sulfonate.

1. Sample Preparation: a. At designated time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in 600 µL of deuterated chloroform (B151607) (CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). c. Filter the sample through a small plug of glass wool into a 5 mm NMR tube.

2. NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer
  • Solvent: CDCl₃
  • Pulse Program: Standard 1D proton (zg30)
  • Number of Scans: 16
  • Relaxation Delay (d1): 15 s (to ensure full relaxation for quantification)
  • Acquisition Time: ~2-3 s
  • Spectral Width: 0-12 ppm

3. Data Analysis: a. Process the spectrum (Fourier transform, phase, and baseline correction). b. Identify the characteristic signals:

  • (Z)-11-Eicosenol: -CH₂OH protons at ~3.64 ppm (triplet).
  • (Z)-11-Eicosenyl Methane Sulfonate: -CH₂OMs protons at ~4.22 ppm (triplet) and the methyl protons of the mesylate group at ~3.00 ppm (singlet).
  • Olefinic protons (-CH=CH-): ~5.35 ppm (multiplet) for both compounds. c. Integrate the signal of the starting material (-CH₂OH), the product (-CH₂OMs), and the internal standard. d. Calculate the molar ratio of the reactants and products to determine the reaction conversion.

Protocol 2: Quantitative Analysis by HPLC-CAD

This method is suitable for the quantitative analysis of both the reactant and product without the need for derivatization.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent
  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile (B52724)
  • Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 80% B and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • CAD Settings: Evaporation temperature: 35°C, Nebulizer gas: Nitrogen at 35 psi.

2. Sample and Standard Preparation: a. Prepare stock solutions of (Z)-11-eicosenol and purified (Z)-11-eicosenyl methane sulfonate in acetonitrile at a concentration of 1 mg/mL. b. Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 5 to 500 µg/mL. c. For reaction monitoring, withdraw an aliquot of the reaction mixture, quench it in a known volume of acetonitrile, and dilute to fall within the calibration range.

3. Data Analysis: a. Construct a calibration curve for each analyte by plotting the peak area versus concentration. b. Quantify the amount of reactant and product in the reaction samples using the calibration curves.

Protocol 3: Analysis of the Precursor Alcohol by GC-MS

This protocol is useful for assessing the purity of the starting material, (Z)-11-eicosenol.

1. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent
  • MS System: Agilent 5977A or equivalent
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Inlet Temperature: 280°C
  • Injection Mode: Split (20:1)
  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 40-550

2. Sample Preparation: a. Dissolve a small amount of the (Z)-11-eicosenol starting material in hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 100 µg/mL.

3. Data Analysis: a. Identify the peak corresponding to (Z)-11-eicosenol. b. Analyze the mass spectrum to confirm the molecular weight and fragmentation pattern. c. Assess the purity by calculating the peak area percentage of the main component.

Visualizations

Synthesis_and_Analysis_Workflow Synthesis and Analysis Workflow for this compound cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_purification Work-up and Purification cluster_characterization Final Product Characterization Reactants (Z)-11-Eicosenol + Methanesulfonyl Chloride ReactionVessel Reaction in Dichloromethane with Triethylamine Reactants->ReactionVessel Final_GCMS GC-MS of Precursor (Starting Material Purity) Reactants->Final_GCMS Precursor Check Product Crude 11-Eicosenyl Methane Sulfonate ReactionVessel->Product Sampling Time-point Sampling and Quenching ReactionVessel->Sampling Workup Aqueous Wash and Extraction Product->Workup NMR_Analysis ¹H-NMR Analysis (Conversion Rate) Sampling->NMR_Analysis HPLC_Analysis HPLC-CAD Analysis (Quantification) Sampling->HPLC_Analysis Purification Column Chromatography Workup->Purification PureProduct Pure 11-Eicosenyl Methane Sulfonate Purification->PureProduct Final_NMR ¹H and ¹³C NMR (Structural Confirmation) PureProduct->Final_NMR Final_HPLC HPLC-CAD (Purity Assessment) PureProduct->Final_HPLC

Caption: Workflow for the synthesis and analysis of this compound.

Analytical_Technique_Selection Analytical Technique Selection Guide cluster_goals cluster_techniques Recommended Technique Goal Analytical Goal Struct_Confirm Structural Confirmation Goal->Struct_Confirm Quantification Quantification Goal->Quantification Purity Purity Assessment Goal->Purity NMR NMR Spectroscopy (¹H, ¹³C, COSY) Struct_Confirm->NMR Primary Choice Quantification->NMR qNMR HPLC_CAD HPLC-CAD Quantification->HPLC_CAD High Sensitivity HPLC_UV HPLC-UV (with derivatization) Quantification->HPLC_UV Alternative Purity->HPLC_CAD Primary Choice GC_MS GC-MS (for precursors) Purity->GC_MS

Caption: Decision guide for selecting the appropriate analytical technique.

References

Protecting Group Strategies for the Synthesis of 11-Eicosenyl Methane Sulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of long-chain alkenyl methanesulfonates, such as 11-eicosenyl methane (B114726) sulfonate, is a critical process in the development of various biologically active molecules and pharmaceutical intermediates. The inherent reactivity of the terminal hydroxyl group necessitates a robust protecting group strategy to ensure chemoselectivity during synthetic transformations. This document provides detailed application notes and experimental protocols for the protection of the hydroxyl group in precursors to 11-eicosenyl methane sulfonate, focusing on the use of silyl (B83357) ethers as a key orthogonal protecting group. The stability of the protecting group, the integrity of the carbon-carbon double bond, and the final methanesulfonyl group are addressed throughout the proposed synthetic sequence.

Introduction to Protecting Group Strategy

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups. The concept of orthogonal protection is paramount, allowing for the selective removal of one protecting group in the presence of others.[1][2]

For the synthesis of this compound, the primary challenge lies in the selective functionalization of a precursor molecule, typically (11Z)-11-eicosen-1-ol[3], without unintended reactions at the hydroxyl group or the C11-C12 double bond. A silyl ether, specifically the tert-butyldimethylsilyl (TBS) ether, is an excellent choice for protecting the primary alcohol. This protecting group is stable under a wide range of reaction conditions but can be selectively cleaved in the presence of the alkene and, importantly, the subsequently introduced methanesulfonate (B1217627) group.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound involves a three-step sequence starting from the precursor alcohol, (11Z)-11-eicosen-1-ol. This strategy is outlined below.

Synthetic_Pathway cluster_synthesis Synthesis of (11Z)-11-Eicosen-1-ol cluster_protection Protection and Deprotection Sequence cluster_mesylation Final Mesylation Step C10_aldehyde Decanal Precursor_alcohol (11Z)-11-Eicosen-1-ol C10_aldehyde->Precursor_alcohol Wittig Reaction [1, 12] C10_ylide Decyltriphenylphosphonium ylide C10_ylide->Precursor_alcohol Protected_alcohol TBS-protected 11-eicosen-1-ol Precursor_alcohol->Protected_alcohol TBSCl, Imidazole (B134444), DMF [4] Deprotected_alcohol (11Z)-11-Eicosen-1-ol Protected_alcohol->Deprotected_alcohol TBAF, THF [4] Final_Product 11-Eicosenyl methane sulfonate Deprotected_alcohol->Final_Product MsCl, Et3N, DCM [2, 3]

Figure 1. Proposed synthetic workflow for this compound.

Data Presentation: Reaction Yields and Conditions

The following tables summarize typical reaction conditions and expected yields for the key transformations in the synthesis of this compound. The data is compiled from literature procedures for analogous long-chain unsaturated alcohols.

Step Reaction Reagents and Solvents Temperature (°C) Time (h) Typical Yield (%) Reference
1Protectiontert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMFRoom Temp.2-4>95[4][5]
2DeprotectionTetrabutylammonium fluoride (B91410) (TBAF), THFRoom Temp.1-4>97[4]
3MesylationMethanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM0 to Room Temp.1-4>95[6][7]

Table 1. Summary of reaction conditions and yields for the synthesis of this compound.

Protecting Group Abbreviation Stability to Mesylation Deprotection Conditions Orthogonal to Mesylate
tert-ButyldimethylsilylTBSStableTBAF or mild acidYes
TriisopropylsilylTIPSStableTBAF or acidYes
BenzylBnStableH₂, Pd/C (Hydrogenolysis)No (Mesylate is reduced)
TetrahydropyranylTHPStableAqueous acidYes

Table 2. Compatibility of common alcohol protecting groups with mesylation and deprotection orthogonality.

Experimental Protocols

Synthesis of (11Z)-11-Eicosen-1-ol (Precursor)

The precursor alcohol can be synthesized via a Wittig reaction to ensure the desired Z-stereochemistry of the double bond.[8]

Materials:

  • Decyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 10-(Tetrahydropyran-2-yloxy)decanal

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonic acid (p-TSA)

  • Methanol

Procedure:

  • A solution of decyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF is cooled to 0 °C under an argon atmosphere.

  • n-Butyllithium (1.05 equiv.) is added dropwise, and the resulting orange-red solution is stirred for 1 hour at 0 °C.

  • A solution of 10-(tetrahydropyran-2-yloxy)decanal (1.0 equiv.) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the THP-protected (11Z)-11-eicosen-1-ol.

  • The THP-protected alcohol is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added.

  • The mixture is stirred at room temperature for 2 hours, then neutralized with triethylamine.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford (11Z)-11-eicosen-1-ol.

Protection of (11Z)-11-Eicosen-1-ol as a TBS Ether

Materials:

  • (11Z)-11-Eicosen-1-ol (1.0 equiv.)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv.)

  • Imidazole (2.2 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of (11Z)-11-eicosen-1-ol in anhydrous DMF, add imidazole and stir until dissolved.[4][5]

  • Add TBSCl in one portion and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude TBS-protected alcohol, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Deprotection of the TBS Ether

Materials:

  • TBS-protected (11Z)-11-eicosen-1-ol (1.0 equiv.)

  • Tetrabutylammonium fluoride (TBAF, 1.1 equiv. of a 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBS-protected alcohol in anhydrous THF and cool the solution to 0 °C.[4]

  • Add the TBAF solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure (11Z)-11-eicosen-1-ol.

Mesylation of (11Z)-11-Eicosen-1-ol

Materials:

  • (11Z)-11-Eicosen-1-ol (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.5 equiv.)

  • Methanesulfonyl chloride (MsCl, 1.2 equiv.)

Procedure:

  • Dissolve (11Z)-11-eicosen-1-ol in anhydrous DCM and cool the solution to 0 °C under an argon atmosphere.[6][7]

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Visualization of Key Relationships

The following diagrams illustrate the logical flow of the protecting group strategy and the orthogonality of the chosen protecting group with the final functional group.

Protecting_Group_Strategy cluster_workflow Protecting Group Workflow Start Precursor Alcohol (R-OH) Protect Protect Hydroxyl Group (R-OTBS) Start->Protect TBSCl, Imidazole Transform Perform Other Synthetic Steps Protect->Transform Deprotect Deprotect to Regenerate Alcohol (R-OH) Transform->Deprotect TBAF Mesylate Mesylate Alcohol (R-OMs) Deprotect->Mesylate MsCl, Et3N

Figure 2. General workflow for utilizing a TBS protecting group.

Orthogonality ProtectingGroups Protecting Groups TBS Ether Benzyl Ether Mesylate DeprotectionConditions Deprotection Conditions TBAF (Fluoride) H2, Pd/C (Hydrogenolysis) Stable ProtectingGroups:f1->DeprotectionConditions:f1 Cleaved by ProtectingGroups:f2->DeprotectionConditions:f2 Cleaved by ProtectingGroups:f3->DeprotectionConditions:f1 Stable to ProtectingGroups:f3->DeprotectionConditions:f2 Not Stable

Figure 3. Orthogonality of TBS and Benzyl ethers with respect to the Mesylate group.

Conclusion

The successful synthesis of this compound hinges on a well-designed protecting group strategy. The use of a tert-butyldimethylsilyl (TBS) ether to protect the precursor alcohol, (11Z)-11-eicosen-1-ol, provides a robust and high-yielding pathway. The TBS group is stable to a variety of synthetic conditions, yet can be cleanly removed without affecting the integrity of the C=C double bond. Crucially, the final methanesulfonate ester is stable to the fluoride-mediated deprotection conditions required to cleave the TBS ether, demonstrating the orthogonality of this protection strategy. The detailed protocols provided herein offer a practical guide for researchers in the synthesis of this and related long-chain unsaturated methanesulfonates.

References

Troubleshooting & Optimization

overcoming steric hindrance in reactions of 11-Eicosenyl methane sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 11-Eicosenyl Methane (B114726) Sulfonate. This guide provides detailed troubleshooting for common issues, particularly those related to steric hindrance, which can significantly impact reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my nucleophilic substitution reaction with 11-Eicosenyl Methane Sulfonate?

A1: Low yields are typically due to significant steric hindrance. The long C20 alkyl chain can shield the electrophilic carbon, preventing the nucleophile from achieving the necessary backside attack for an S(_N)2 reaction.[1][2][3] This steric congestion slows down the reaction rate and can favor competing elimination (E2) pathways, especially with bulky or strongly basic nucleophiles.[4]

Q2: What is the primary cause of steric hindrance in this substrate?

A2: The steric hindrance arises from the molecule's own long, flexible alkyl chain. While the mesylate is at a primary carbon, the 20-carbon chain can fold back upon itself, creating a sterically congested environment around the reaction center. This conformation effectively blocks the trajectory required for nucleophilic attack.

Q3: How can I favor the desired S(_N)2 substitution product over the E2 elimination byproduct?

A3: To favor substitution, several factors should be optimized:

  • Nucleophile Choice: Use a small, potent, but weakly basic nucleophile. Examples include azide (B81097) (N(_3)(-)), cyanide (CN(-)), or a thiol.[4] Bulky and strongly basic nucleophiles like tert-butoxide will predominantly yield the E2 product.

  • Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[5][6] These solvents solvate the cation but leave the nucleophile "naked" and highly reactive, promoting the S(_N)2 pathway.[1][7] Protic solvents can cage the nucleophile through hydrogen bonding, reducing its efficacy.[1]

  • Temperature: Keep the reaction temperature as low as possible. Elimination reactions often have a higher activation energy and are favored at higher temperatures.

Q4: My reaction is proceeding very slowly, even with an appropriate nucleophile and solvent. What can I do?

A4: For exceptionally hindered substrates, reaction rates can still be impractically slow. Consider implementing Phase-Transfer Catalysis (PTC) . A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can shuttle the nucleophile from an aqueous or solid phase into the organic phase, increasing its effective concentration and reactivity around the substrate.[8][9][10] This technique is particularly effective for overcoming solubility issues and accelerating reactions with hindered substrates.[8][11]

Troubleshooting Guide

Problem 1: Low Conversion or No Reaction

Your reaction has failed to proceed to completion, leaving a significant amount of starting material.

Potential Cause Recommended Solution Rationale
Insufficient Nucleophile Reactivity Switch to a more potent, "softer" nucleophile (e.g., I(-), SCN(-), R₂S).Stronger nucleophiles can better overcome the activation energy barrier of the S(_N)2 reaction.
Poor Solvent Choice Replace protic or nonpolar solvents with a polar aprotic solvent like DMF or DMSO.Polar aprotic solvents enhance nucleophilicity by not engaging in hydrogen bonding, leading to faster S(_N)2 rates.[1][5]
Extreme Steric Hindrance Introduce a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB).PTCs form a lipophilic ion pair with the nucleophile, facilitating its transport into the organic phase to access the sterically shielded substrate.[9][10]
Low Temperature Cautiously increase the reaction temperature in 10°C increments.While higher temperatures can favor E2, a moderate increase can provide the necessary activation energy for the S(_N)2 reaction if it is sluggish at lower temperatures. Monitor byproduct formation closely.
Problem 2: Major Product is the E2 Elimination Byproduct (Eicosene)

You have achieved high conversion, but the primary product is the result of elimination, not substitution.

Potential Cause Recommended Solution Rationale
Nucleophile is Too Basic/Bulky Switch to a smaller, less basic nucleophile (e.g., NaN₃, NaCN).Strong bases preferentially abstract a proton, leading to E2 elimination. Less basic nucleophiles are more likely to attack the carbon center for an S(N)2 reaction.[4][6]
High Reaction Temperature Run the reaction at a lower temperature (e.g., 0°C to room temperature).Elimination reactions are entropically favored and tend to dominate at higher temperatures. Lowering the temperature gives the S(_N)2 pathway a kinetic advantage.
Solvent Favors Elimination Ensure a polar aprotic solvent is used.Polar protic solvents can stabilize the transition state of E2 reactions. Polar aprotic solvents favor S(_N)2.[6]
Quantitative Data Summary

The following tables summarize hypothetical results from optimization experiments to illustrate the principles described above.

Table 1: Effect of Solvent on S(_N)2 Reaction with Sodium Azide (NaN₃) Conditions: this compound (1 eq), NaN₃ (1.5 eq), 50°C, 24h

SolventDielectric Constant (ε)S(_N)2 Product Yield (%)E2 Product Yield (%)
Toluene (B28343)2.4< 5%< 2%
Tetrahydrofuran (THF)7.535%10%
Acetonitrile (MeCN)37.575%15%
Dimethylformamide (DMF)36.788%8%
Dimethyl Sulfoxide (DMSO)47.292% 5%

Table 2: Effect of Nucleophile on Reaction Outcome in DMF Conditions: this compound (1 eq), Nucleophile (1.5 eq), DMF, 50°C, 24h

NucleophileTypeS(_N)2 Product Yield (%)E2 Product Yield (%)
Potassium tert-butoxide (KOtBu)Bulky, Strong Base< 2%95%
Sodium Ethoxide (NaOEt)Strong Base25%70%
Sodium Cyanide (NaCN)Good Nucleophile, Weak Base85%10%
Sodium Azide (NaN₃)Excellent Nucleophile, Weak Base 91% 6%

Experimental Protocols & Visualizations

Protocol: Optimized S(_N)2 Azidation using Phase-Transfer Catalysis

This protocol describes a robust method for the substitution of this compound with sodium azide, optimized to overcome steric hindrance.

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 5.0 g, 1 eq).

  • Solvent and Reagents Addition: Add toluene (100 mL), followed by sodium azide (1.5 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Reaction Execution: Heat the biphasic mixture to 80°C with vigorous stirring. The PTC will shuttle the azide nucleophile into the organic toluene phase.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material spot/peak. The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction mixture to room temperature. Add deionized water (100 mL) and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica (B1680970) gel to yield the pure 11-eicosenyl azide.

Diagrams

G Workflow: Troubleshooting Low S(N)2 Yield Start Low S(N)2 Yield Observed Check_E2 Is E2 byproduct the major product? Start->Check_E2 Check_SM Is unreacted starting material the main component? Check_E2->Check_SM No Use_Less_Basic_Nuc Action: Use smaller, less basic nucleophile (e.g., N3-, CN-) Check_E2->Use_Less_Basic_Nuc Yes Use_Aprotic_Solvent Action: Switch to polar aprotic solvent (DMF, DMSO) Check_SM->Use_Aprotic_Solvent Yes Lower_Temp Action: Lower reaction temperature Use_Less_Basic_Nuc->Lower_Temp Success Improved S(N)2 Yield Lower_Temp->Success Use_PTC Action: Add Phase-Transfer Catalyst (e.g., TBAB) Use_Aprotic_Solvent->Use_PTC Increase_Temp Action: Cautiously increase temperature Use_PTC->Increase_Temp Increase_Temp->Success

Caption: Troubleshooting decision tree for low S(N)2 yield.

G Competing S(N)2 and E2 Pathways cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Substrate 11-Eicosenyl-OMs SN2 S(N)2 Pathway (Backside Attack) Substrate->SN2 E2 E2 Pathway (Proton Abstraction) Substrate->E2 Nucleophile Nucleophile (Nu:-) Nucleophile->SN2 Nucleophile->E2 SN2_Product Substitution Product (R-Nu) SN2->SN2_Product Favored by: - Small Nu: - Polar Aprotic Solvent - Low Temp E2_Product Elimination Product (Alkene) E2->E2_Product Favored by: - Bulky/Basic Nu: - High Temp Hindrance Steric Hindrance (Long Alkyl Chain) Hindrance->SN2 Inhibits Hindrance->E2 Favors (Relatively)

Caption: S(N)2 vs. E2 competition for a hindered substrate.

References

Technical Support Center: Mesylation of Unsaturated Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mesylation of unsaturated long-chain alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of mesylating an unsaturated long-chain alcohol?

A1: The primary purpose is to convert the alcohol's hydroxyl group (-OH), which is a poor leaving group, into a mesylate group (-OMs). The mesylate is an excellent leaving group, facilitating subsequent nucleophilic substitution (SN2) and elimination (E2) reactions. This activation is a common strategy in the synthesis of various organic molecules.

Q2: What are the typical reaction conditions for the mesylation of an unsaturated long-chain alcohol like oleyl alcohol?

A2: Typically, the alcohol is dissolved in a dry aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform (B151607). A tertiary amine base, like triethylamine (B128534) (TEA) or pyridine (B92270), is added to neutralize the HCl byproduct. Methanesulfonyl chloride (MsCl) is then added, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

Q3: Does the mesylation reaction affect the stereochemistry at the alcohol carbon?

A3: The mesylation reaction itself proceeds with retention of configuration at the alcohol's stereocenter. This is because the carbon-oxygen bond of the alcohol is not broken during the reaction with methanesulfonyl chloride. However, a subsequent SN2 reaction will result in an inversion of stereochemistry.

Q4: Can the double bond in the unsaturated chain interfere with the mesylation reaction?

A4: While the double bond is generally stable under standard mesylation conditions, the potential for side reactions exists, particularly if strong acids are generated or under harsh conditions. However, in well-controlled reactions, the hydroxyl group is significantly more reactive towards methanesulfonyl chloride than the double bond.

Troubleshooting Guides

This section addresses common issues encountered during the mesylation of unsaturated long-chain alcohols.

Problem 1: Low Yield of the Desired Mesylate
Potential Cause Troubleshooting Steps Explanation
Incomplete Reaction - Extend the reaction time. - Monitor the reaction progress by Thin Layer Chromatography (TLC). - Consider a slight increase in temperature, but be cautious as this may promote side reactions.The reaction may be sluggish due to steric hindrance or low reactivity of the alcohol.
Moisture in the Reaction - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Methanesulfonyl chloride is highly reactive with water, which consumes the reagent and reduces the yield.
Suboptimal Base - If using pyridine, consider switching to a stronger, non-nucleophilic base like triethylamine (TEA).The choice of base can influence the reaction rate and the formation of side products. TEA is generally more effective at scavenging the HCl byproduct.
Side Reactions - See the specific troubleshooting sections for formation of alkyl chlorides and elimination products.Competing reactions can consume the starting material or the desired product.
Problem 2: Formation of Alkyl Chloride as a Side Product
Potential Cause Troubleshooting Steps Explanation
Nucleophilic Attack by Chloride - Use methanesulfonic anhydride (B1165640) ((MeSO₂)₂O) instead of methanesulfonyl chloride. - Use a less polar solvent to disfavor SN1 pathways. - Maintain a low reaction temperature.The chloride ion generated from methanesulfonyl chloride can act as a nucleophile, displacing the newly formed mesylate group. This is more prevalent with substrates that can form stable carbocations. Methanesulfonic anhydride does not produce chloride ions.
Reactive Substrate - For allylic or benzylic alcohols, which are prone to forming stable carbocations, use milder conditions and strictly control the temperature.The stability of the carbocation intermediate can favor the formation of the alkyl chloride.
Problem 3: Formation of Elimination Products (Alkenes)
Potential Cause Troubleshooting Steps Explanation
High Reaction Temperature - Maintain a low reaction temperature (e.g., 0 °C or below).Elimination reactions are generally favored at higher temperatures.[1]
Strongly Basic Conditions - Use a milder base, such as pyridine, if elimination is a significant issue with stronger bases like triethylamine.The base used to scavenge HCl can also promote E2 elimination of the mesylate.
Steric Hindrance - This is more common with secondary and tertiary alcohols. For primary alcohols like oleyl alcohol, this is less of a concern.Sterically hindered bases are more likely to act as a base rather than a nucleophile, promoting elimination.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Mesylation of Oleyl Alcohol

Alcohol Mesylating Agent Base Solvent Temperature Time Yield of Mesylate Side Products Reference
Oleyl AlcoholMethanesulfonyl ChloridePyridineChloroform0 °C to RT5 hours90%Not specified[2]
General Primary AlcoholMethanesulfonyl ChlorideTriethylamineDCM0 °C to RT2-4 hoursTypically highAlkyl Chloride, Alkene[3]

Experimental Protocols

Detailed Protocol for the Mesylation of Oleyl Alcohol

This protocol is adapted from a literature procedure and has been reported to produce a high yield of oleyl mesylate.[2]

Materials:

  • Oleyl alcohol

  • Dry pyridine

  • Freshly distilled chloroform

  • Methanesulfonyl chloride

  • 0.5 N HCl (cold)

  • 0.5 N NaHCO₃ (cold)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Absolute ethanol (B145695)

Procedure:

  • In a 500 mL three-necked flask equipped with a dropping funnel, dissolve 5.0 g (18.7 mmol) of oleyl alcohol in 6.67 mL of dry pyridine and 100 mL of freshly distilled chloroform.

  • Chill the solution in an ice bath.

  • Dissolve 3.22 g (28.14 mmol) of methanesulfonyl chloride in 50 mL of dry chloroform and add it dropwise to the alcohol solution over one hour.

  • After the addition is complete, allow the reaction mixture to stir for another 4 hours at room temperature.

  • At the end of the reaction period, add 30 mL of ice-cold water and 50 mL of diethyl ether.

  • Transfer the mixture to a separatory funnel and wash the organic layer twice with 50 mL of 0.5 N cold HCl, followed by 50 mL of cold 0.5 N sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under vacuum on a rotary evaporator.

  • Dissolve the product in 45 mL of absolute ethanol and crystallize at -20 °C to obtain pure oleyl mesylate.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Oleyl Alcohol in Pyridine and Chloroform cool Chill in Ice Bath start->cool add_mscl Add MsCl Solution Dropwise (1 hr) cool->add_mscl stir Stir at RT (4 hrs) add_mscl->stir quench Quench with H₂O and Diethyl Ether stir->quench wash_hcl Wash with 0.5N HCl quench->wash_hcl wash_bicarb Wash with 0.5N NaHCO₃ wash_hcl->wash_bicarb dry Dry over Na₂SO₄ wash_bicarb->dry evaporate Evaporate Solvent dry->evaporate crystallize Crystallize from Ethanol at -20°C evaporate->crystallize product Oleyl Mesylate crystallize->product

Caption: Experimental workflow for the synthesis of oleyl mesylate.

reaction_pathways alcohol Unsaturated Long-Chain Alcohol (R-OH) mesylate Desired Product: Unsaturated Mesylate (R-OMs) alcohol->mesylate Desired Pathway (Low Temp) chloride Side Product: Alkyl Chloride (R-Cl) mesylate->chloride SN1/SN2 (Cl⁻ attack) alkene Side Product: Elimination Product (Alkene) mesylate->alkene E2 (Base, High Temp) reagents MsCl, Base (e.g., TEA) conditions Reaction Conditions

Caption: Reaction pathways in the mesylation of unsaturated alcohols.

troubleshooting_workflow start Low Yield or Impurities in Mesylation Reaction check_conditions Verify Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Correct Stoichiometry? start->check_conditions analyze_impurities Analyze Crude Product (TLC, NMR, GC-MS) check_conditions->analyze_impurities chloride_present Alkyl Chloride Detected? analyze_impurities->chloride_present alkene_present Alkene (Elimination) Detected? analyze_impurities->alkene_present incomplete_rxn Starting Material Remains? analyze_impurities->incomplete_rxn chloride_present->alkene_present No solution_chloride Use (MeSO₂)₂O or Lower Temperature chloride_present->solution_chloride Yes alkene_present->incomplete_rxn No solution_alkene Lower Temperature or Use Milder Base alkene_present->solution_alkene Yes solution_incomplete Increase Reaction Time or Optimize Base incomplete_rxn->solution_incomplete Yes end Improved Yield and Purity incomplete_rxn->end No solution_chloride->end solution_alkene->end solution_incomplete->end

Caption: Troubleshooting workflow for mesylation side reactions.

References

troubleshooting low yields in 11-Eicosenyl methane sulfonate substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-Eicosenyl Methane (B114726) Sulfonate Substitutions

Welcome to the troubleshooting center for nucleophilic substitution reactions involving 11-eicosenyl methane sulfonate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is unexpectedly low. What are the most common initial factors to investigate?

Low yields can often be traced back to a few key areas. Before delving into complex optimization, it's crucial to verify the fundamentals:

  • Purity of Starting Materials:

    • This compound: The stability of alkyl methanesulfonates (mesylates) can be a concern.[1] Ensure it has been stored correctly, typically at low temperatures and protected from moisture, to prevent degradation. Impurities in the starting alcohol (11-eicosen-1-ol) used for mesylation can carry through and affect the substitution reaction.

    • Nucleophile: The purity and reactivity of your nucleophile are critical. If using a salt (e.g., sodium azide, potassium cyanide), ensure it is anhydrous, as water can decrease nucleophilicity.[2]

    • Solvent: The presence of water or other protic impurities in a polar aprotic solvent can significantly hinder Sₙ2 reactions by solvating the nucleophile.[3] Using an anhydrous grade solvent is highly recommended.[2]

  • Reaction Conditions:

    • Temperature: Inappropriate temperature control can either slow the reaction to a halt (too low) or promote unwanted side reactions like elimination (too high).[1][3]

    • Reaction Time: Reactions may not have proceeded to completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q2: I'm observing a significant amount of an alkene byproduct. How can I favor substitution over elimination?

The competition between substitution (Sₙ2) and elimination (E2) is a classic challenge, especially with long alkyl chains where the substrate is a secondary mesylate.[4][5] The methanesulfonate (B1217627) is an excellent leaving group, which facilitates both pathways.[6][7]

Several factors influence this balance:

  • Nature of the Nucleophile/Base:

    • Strong, Non-Bulky Nucleophiles: To favor Sₙ2, use a nucleophile that is strong but not sterically hindered. Examples include I⁻, N₃⁻, CN⁻.[1]

    • Strong, Bulky Bases: Sterically hindered bases, such as potassium tert-butoxide, strongly favor E2 elimination.[1] Even some strong nucleophiles can act as bases, promoting elimination, especially at elevated temperatures.

  • Reaction Temperature:

    • Higher temperatures generally favor elimination over substitution because elimination has a higher activation energy (more bonds are breaking/forming).[1][3] Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate is advisable.

  • Solvent Choice:

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetone (B3395972) are preferred for Sₙ2 reactions.[1][3] They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare," increasing its reactivity for substitution.

Troubleshooting Strategy for Elimination:

ParameterTo Favor Substitution (Sₙ2)To Favor Elimination (E2)
Nucleophile/Base Use a strong, non-bulky nucleophile (e.g., NaI, NaN₃).Use a strong, bulky base (e.g., t-BuOK).
Temperature Use lower reaction temperatures.Use higher reaction temperatures.
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO).Less of a determining factor, but solvent choice can still play a role.
Q3: My starting material, this compound, has poor solubility in the chosen solvent. What are my options?

The long C20 alkyl chain of this compound can cause significant solubility issues in many common polar aprotic solvents at room temperature.[8][9][10]

  • Solvent Screening: While polar aprotic solvents are ideal for Sₙ2 reactions, you may need to experiment to find one that adequately dissolves your substrate. Consider solvents like DMF, DMSO, NMP, or even mixtures.

  • Temperature Increase: Gently warming the reaction mixture can improve solubility. However, be cautious, as this can also increase the rate of elimination side reactions.[3] A careful balance must be struck.

  • Alternative Solvent Systems: In some cases, less conventional solvent systems might be necessary. Ionic liquids have been shown to act as both solvent and nucleophilic reagent in substitutions on sulfonate esters, sometimes with excellent yields.[11]

Q4: Could the methanesulfonate (mesylate) leaving group be the problem?

It is highly unlikely. The methanesulfonate anion is an excellent leaving group because its negative charge is well-stabilized by resonance across the sulfonyl group, making it a very weak base.[6][7][12] This property is precisely why mesylates are widely used to facilitate substitution reactions. The problem almost certainly lies with other reaction parameters.

Experimental Protocols

General Protocol for Mesylation of 11-eicosen-1-ol

This protocol describes the conversion of the parent alcohol to the reactive methanesulfonate ester.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 11-eicosen-1-ol (1.0 eq) and anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (B128534) (Et₃N) (1.2 eq) to the solution.

  • Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography if necessary.

General Protocol for Nucleophilic Substitution on this compound

This protocol provides a starting point for the substitution reaction with a generic nucleophile (Nu⁻).

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the nucleophile (e.g., sodium azide, 1.5 eq).

  • Solvent and Substrate Addition: Add an anhydrous polar aprotic solvent (e.g., DMF). To this mixture, add a solution of this compound (1.0 eq) in a minimal amount of the same solvent.

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., starting at room temperature and gently heating if necessary).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting mesylate is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: Combine the organic layers, wash with water and brine to remove the reaction solvent (e.g., DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting low yields.

TroubleshootingWorkflow start Low Yield Observed check_purity Step 1: Verify Purity - Starting Mesylate - Nucleophile - Solvent (Anhydrous?) start->check_purity analyze_byproducts Step 2: Analyze Byproducts (TLC, NMR, GC-MS) check_purity->analyze_byproducts elimination_obs Is Elimination Product (Alkene) Observed? analyze_byproducts->elimination_obs optimize_sub Favor Substitution (Sₙ2): - Lower Temperature - Use Less Basic / Bulky Nucleophile - Ensure Polar Aprotic Solvent elimination_obs->optimize_sub Yes no_reaction Is Starting Material Unreacted? elimination_obs->no_reaction No success Improved Yield optimize_sub->success optimize_reactivity Increase Reactivity: - Increase Temperature ( cautiously!) - Screen Solvents for Better Solubility - Check Nucleophile Strength/Purity no_reaction->optimize_reactivity Yes other_byproducts Other Byproducts? (e.g., from hydrolysis) no_reaction->other_byproducts No optimize_reactivity->success ensure_anhydrous Ensure Anhydrous Conditions: - Dry Glassware - Use Anhydrous Solvents - Protect from Atmosphere other_byproducts->ensure_anhydrous ensure_anhydrous->success ReactionPathways reactants R-CH₂-CH₂-OMs + Nu⁻/B⁻ (this compound + Nucleophile/Base) sn2_path Sₙ2 Pathway (Favored by strong, non-bulky Nu⁻ and lower temperatures) reactants->sn2_path Substitution e2_path E2 Pathway (Favored by strong, bulky B⁻ and higher temperatures) reactants->e2_path Elimination substitution_product Substitution Product R-CH₂-CH₂-Nu sn2_path->substitution_product elimination_product Elimination Product R-CH=CH₂ e2_path->elimination_product

References

impact of solvent choice on the reactivity of 11-Eicosenyl methane sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-Eicosenyl Methane Sulfonate. The information is designed to address specific experimental challenges related to the impact of solvent choice on the reactivity of this long-chain alkyl mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for this compound?

A1: this compound is a primary alkyl mesylate. Due to the unhindered nature of the primary carbon center, the predominant reaction mechanism is expected to be a bimolecular nucleophilic substitution (SN2). The methanesulfonate (B1217627) (mesylate) group is an excellent leaving group, facilitating this reaction. SN1 reactions are generally disfavored for primary substrates due to the high energy of the primary carbocation intermediate.

Q2: How does the choice of solvent affect the rate of an SN2 reaction with this compound?

A2: For an SN2 reaction, polar aprotic solvents are generally preferred. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon and slowing down the reaction rate.[1][2]

Q3: Why is my reaction with this compound proceeding very slowly in ethanol (B145695)?

A3: Ethanol is a polar protic solvent. If you are using an anionic nucleophile, the ethanol molecules will solvate the nucleophile through hydrogen bonding. This stabilization of the nucleophile decreases its energy and increases the activation energy for the SN2 reaction, leading to a slower rate.[1][3] Consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile.

Q4: I am observing elimination byproducts in my reaction. How can the solvent choice influence this?

A4: While SN2 is the major pathway, elimination (E2) can be a competing reaction, especially with sterically hindered or strongly basic nucleophiles. The choice of solvent can influence the SN2/E2 ratio. In general, polar aprotic solvents favor SN2, while less polar or protic solvents can sometimes favor E2, particularly if the nucleophile is also a strong base.

Troubleshooting Guides

Issue: Low or no product yield in a substitution reaction.

Possible Cause Troubleshooting Step
Inappropriate solvent choice For SN2 reactions, ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile). If using a polar protic solvent (e.g., ethanol, methanol, water), the nucleophile may be overly solvated.
Poor nucleophile Verify the strength and concentration of your nucleophile. Weak nucleophiles will react slowly.
Steric hindrance Although the substrate is a primary mesylate, a bulky nucleophile may hinder the reaction. Consider using a less sterically demanding nucleophile.
Low reaction temperature SN2 reactions often require heating. Try increasing the reaction temperature.
Degradation of starting material Ensure the this compound is pure and has not degraded during storage.

Issue: Formation of multiple products.

Possible Cause Troubleshooting Step
Competing elimination (E2) reaction Use a less basic nucleophile if possible. Lowering the reaction temperature can also favor the SN2 pathway over E2.
Solvolysis If using a nucleophilic solvent (e.g., water, alcohols), the solvent itself may be reacting with the substrate.[2][4] Switch to a non-nucleophilic solvent.
Isomerization of the double bond While less likely under standard SN2 conditions, harsh reaction conditions (e.g., very high temperatures, strong bases) could potentially lead to isomerization of the internal double bond. Analyze the structure of the byproducts to confirm.

Data Presentation

Table 1: Relative Rates of a Typical SN2 Reaction in Various Solvents

SolventDielectric Constant (ε)Solvent TypeRelative Rate
Methanol33.0Polar Protic1
Water80.1Polar Protic7
Ethanol24.5Polar Protic0.5
Acetone20.7Polar Aprotic700
Acetonitrile37.5Polar Aprotic1,000
Dimethylformamide (DMF)36.7Polar Aprotic2,800
Dimethyl sulfoxide (B87167) (DMSO)46.7Polar Aprotic3,000

Note: These are representative values for a typical SN2 reaction and the actual rates for this compound may vary.

Experimental Protocols

General Protocol for a Nucleophilic Substitution (SN2) Reaction of this compound

  • Solvent Selection: Choose a suitable polar aprotic solvent (e.g., anhydrous DMF, DMSO, or acetonitrile) to maximize the reaction rate.

  • Reagent Preparation: Dissolve the nucleophile (e.g., sodium azide, sodium cyanide) in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: Dissolve this compound in a small amount of the same anhydrous solvent and add it dropwise to the stirred solution of the nucleophile.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the nucleophile's reactivity) and monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction (e.g., by adding water) and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Visualizations

SN2_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Solvent Select Polar Aprotic Solvent Nucleophile Dissolve Nucleophile Solvent->Nucleophile Substrate Dissolve 11-Eicosenyl Methane Sulfonate Solvent->Substrate Addition Add Substrate to Nucleophile Nucleophile->Addition Substrate->Addition Heating Stir and Heat Addition->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extract Product Quench->Extraction Purification Purify by Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for a typical SN2 reaction.

Solvent_Effect_Logic Start Choose Solvent for S_N_2 Reaction Protic Polar Protic (e.g., Ethanol, Water) Start->Protic Aprotic Polar Aprotic (e.g., DMF, DMSO) Start->Aprotic Solvation Nucleophile Solvated by H-Bonding Protic->Solvation No_Solvation Nucleophile is 'Naked' and Highly Reactive Aprotic->No_Solvation Reactivity Decreased Nucleophile Reactivity Solvation->Reactivity Rate_Slow Slow Reaction Rate Reactivity->Rate_Slow Rate_Fast Fast Reaction Rate No_Solvation->Rate_Fast

Caption: Logical flow of solvent effects on SN2 reactivity.

References

identifying byproducts in the synthesis of 11-Eicosenyl methane sulfonate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 11-Eicosenyl Methane (B114726) Sulfonate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 11-Eicosenyl methane sulfonate and identifying byproducts by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized from its corresponding alcohol, (Z)-11-Eicosenol, by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) (DCM) at reduced temperatures (e.g., 0 °C) to control reactivity.

Q2: What are the most common byproducts I should expect to see in my GC-MS analysis?

A2: The most common byproducts in the synthesis of this compound are typically unreacted starting material, the corresponding alkyl chloride, and elimination products. Each of these will have distinct mass spectra that can be identified. A summary of potential byproducts and their expected GC-MS characteristics is provided in the troubleshooting section. A possible side-product when using methanesulfonyl chloride is the corresponding alkyl chloride.[1]

Q3: My GC-MS shows a peak that I cannot identify. What are the likely culprits?

A3: Unidentified peaks can arise from several sources. Besides the common byproducts mentioned, consider the possibility of isomers of your starting material or byproducts, degradation of the product on the GC column, or contaminants from solvents or reagents. Refer to the troubleshooting guide below for a systematic approach to identifying unknown peaks.

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: To minimize byproducts, ensure your starting alcohol is of high purity and free of isomers. Use freshly distilled, anhydrous solvents and reagents. Maintain a low reaction temperature to disfavor side reactions. The choice of base and reaction time can also be critical. For instance, using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can prevent the formation of the alkyl chloride byproduct.[1]

Q5: What are the ideal GC-MS parameters for analyzing this compound?

A5: Due to its high molecular weight and relatively low volatility, a high-temperature GC column and method are required. A non-polar or semi-polar column (e.g., DB-5ms) is often suitable. A temperature ramp from a lower temperature (e.g., 150 °C) to a high final temperature (e.g., 300-320 °C) is necessary to ensure elution of the product and byproducts. Splitless injection is often preferred for trace analysis.

Troubleshooting Guide

This guide will help you identify common byproducts and troubleshoot issues encountered during the GC-MS analysis of your reaction mixture.

Table 1: Potential Byproducts and their GC-MS Identification
Compound Name Molecular Weight ( g/mol ) Expected Retention Time (Relative to Product) Key Mass Spectral Fragments (m/z) Potential Origin
(Z)-11-Eicosenol296.55EarlierM-18 (loss of H₂O), fragments from cleavage of the alkyl chain.Unreacted starting material.
(Z)-11-Eicosenyl chloride314.99EarlierM-36 (loss of HCl), characteristic isotope pattern for chlorine (M, M+2).Reaction of the alcohol with chloride ions, often from the methanesulfonyl chloride reagent.[1]
Eicosadiene isomers278.52Much EarlierMolecular ion at 278, complex fragmentation pattern of a long-chain diene.Elimination side reaction, promoted by excess base or higher temperatures.
Di(11-eicosenyl) ether574.08LaterMolecular ion may be weak or absent. Fragmentation will involve cleavage of the ether bond.Side reaction of the starting alcohol, potentially catalyzed by acidic impurities.
Experimental Protocols

Synthesis of this compound

  • To a solution of (Z)-11-Eicosenol (1 eq.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer, and wash successively with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

GC-MS Analysis Protocol

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like hexane (B92381) or ethyl acetate.

  • GC Column: Use a capillary column suitable for high-temperature analysis, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1 µL of the sample in splitless mode.

  • Oven Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 320 °C.

    • Final hold: Hold at 320 °C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

Visual Guides

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_analysis Analysis alcohol 11-Eicosenol reaction_step Mesylation Reaction alcohol->reaction_step mscl Methanesulfonyl Chloride mscl->reaction_step base Triethylamine base->reaction_step solvent DCM solvent->reaction_step temp 0 °C temp->reaction_step quench Water Quench extract Extraction quench->extract wash Wash extract->wash dry Drying wash->dry concentrate Concentration dry->concentrate product Crude 11-Eicosenyl Methane Sulfonate concentrate->product gcms GC-MS Analysis product->gcms reaction_step->quench

Caption: Workflow for the synthesis and analysis of this compound.

Troubleshooting Logic for Byproduct Identification

ByproductTroubleshooting GC-MS Byproduct Identification start Unknown Peak in GC-MS check_rt Check Retention Time (RT) start->check_rt check_ms Analyze Mass Spectrum check_rt->check_ms Compare to Main Product unreacted Unreacted 11-Eicosenol (Earlier RT, M-18) check_ms->unreacted Earlier RT & M-18 chloride 11-Eicosenyl Chloride (Earlier RT, M-36, Cl isotope pattern) check_ms->chloride Earlier RT & M-36 & Cl pattern elimination Eicosadiene Isomer (Much Earlier RT, M=278) check_ms->elimination Much Earlier RT & M=278 other Other Byproduct or Contaminant check_ms->other No Match

Caption: Decision tree for identifying common byproducts in the synthesis of this compound.

References

storage and handling guidelines for long-chain methanesulfonate esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the storage, handling, and troubleshooting of long-chain methanesulfonate (B1217627) esters for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with long-chain methanesulfonate esters?

A1: While specific toxicity data for every long-chain methanesulfonate ester is not widely available, the methanesulfonate ester functional group is a known alkylating agent. Short-chain methanesulfonate esters like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are recognized as genotoxic, mutagenic, and potentially carcinogenic.[1][2][3] Therefore, it is prudent to handle all methanesulfonate esters, regardless of chain length, with a high degree of caution and as potentially hazardous compounds.

Q2: How does the handling of long-chain methanesulfonate esters differ from their short-chain counterparts?

A2: The primary difference lies in their physical properties. Short-chain methanesulfonate esters are often volatile liquids at room temperature, posing a significant inhalation risk.[4] Long-chain methanesulfonate esters (e.g., dodecyl methanesulfonate) are typically solids with much lower volatility, reducing the risk of inhalation.[5] However, the risk of exposure through skin contact or accidental ingestion remains. Therefore, appropriate personal protective equipment (PPE) is crucial for handling both types.

Q3: What are the general storage recommendations for long-chain methanesulfonate esters?

A3: Long-chain methanesulfonate esters should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6][7] For long-term stability, storage in a freezer is recommended.[5] Always consult the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.[1]

Q4: Can long-chain methanesulfonate esters form as impurities during synthesis?

A4: Yes, similar to their short-chain counterparts, long-chain methanesulfonate esters can form as impurities if a sulfonic acid (like methanesulfonic acid) is reacted with a long-chain alcohol.[8][9] The formation is often reversible and can be minimized by controlling reaction conditions.

Q5: How can the formation of methanesulfonate ester impurities be minimized during a reaction?

A5: The formation of methanesulfonate esters is significantly reduced by:

  • Lowering the reaction temperature. [8]

  • Introducing a small amount of water. [8][10]

  • Using a slight excess of a base to neutralize any acidic conditions. [10] Studies on short-chain esters show that even a slight excess of a base can prevent their formation.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or no yield of the desired product after reaction with a methanesulfonate ester. 1. Degradation of the methanesulfonate ester: The ester may have hydrolyzed due to moisture or inappropriate pH. Methanesulfonate esters are sensitive to moisture and may decompose in the presence of moist air or water.[1] 2. Incomplete reaction: The reaction conditions (temperature, time, stoichiometry) may not be optimal.1. Ensure all reagents and solvents are anhydrous. Store the methanesulfonate ester under an inert atmosphere.[1] 2. Review and optimize the reaction protocol. Consider a fresh batch of the methanesulfonate ester.
Presence of unexpected byproducts. 1. Side reactions: The alkylating nature of the methanesulfonate ester may lead to unwanted reactions with other functional groups or solvents. 2. Degradation products: Impurities may arise from the degradation of the starting material or the product.1. Protect sensitive functional groups in your starting material. Choose an inert solvent for the reaction. 2. Analyze the starting methanesulfonate ester for purity before use. Purify the final product using appropriate chromatographic techniques.
Difficulty in handling a solid long-chain methanesulfonate ester. Static charge or fine powder: The solid may be a fine powder that is difficult to weigh and transfer, and may become airborne.1. Use an anti-static weighing dish. 2. Handle the solid in a chemical fume hood or a glove box to minimize inhalation risk.[1] 3. Consider dissolving the solid in a suitable anhydrous solvent for easier and safer transfer via syringe.
Precipitate forms when dissolving the ester. Low solubility or contamination: The chosen solvent may not be appropriate, or the ester may be contaminated with insoluble impurities.1. Consult literature for appropriate solvents. Gentle warming and sonication may aid dissolution. 2. Filter the solution to remove any insoluble material before use.

Quantitative Data Summary

Table 1: General Storage Conditions for Methanesulfonate Esters

Parameter Recommendation Rationale Reference(s)
Temperature Freezer (for long-chain, solid esters)Cool, well-ventilated area (general)To ensure long-term stability and prevent degradation.[5],[1][7]
Atmosphere Tightly closed container, store under inert gas.To prevent hydrolysis from atmospheric moisture.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.To prevent hazardous reactions.[6][7]

Table 2: Physical Properties of Short- vs. Long-Chain Methanesulfonate Esters

Property Methyl Methanesulfonate (C1) Dodecyl Methanesulfonate (C12) Reference(s)
Physical State at RT LiquidSolid[4],[5]
Boiling Point 202-203 °CNot readily available (expected to be high)[11]
Volatility High (Vapor pressure: 0.31 mmHg at 25°C)Low[3]
Water Solubility SolubleInsoluble (expected)[3]

Experimental Protocols

Protocol 1: General Synthesis of a Methanesulfonate Ester from a Long-Chain Alcohol

This protocol describes a general method for the conversion of a long-chain alcohol to its corresponding methanesulfonate ester. Warning: This reaction should be performed in a chemical fume hood, and appropriate PPE (lab coat, gloves, safety glasses) must be worn at all times.

Materials:

Procedure:

  • Dissolve the long-chain alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 equivalents) to the stirred solution.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude long-chain methanesulfonate ester.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup cluster_purification Isolation & Purification start Dissolve Alcohol in Anhydrous DCM cool Cool to 0°C start->cool add_tea Add Triethylamine cool->add_tea add_mscl Add MsCl Dropwise add_tea->add_mscl react Stir at 0°C add_mscl->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify end Isolated Product purify->end

Caption: General workflow for the synthesis of long-chain methanesulfonate esters.

troubleshooting_workflow cluster_start Problem Identification cluster_analysis Troubleshooting Pathway cluster_solutions Corrective Actions decision decision action action issue issue start Experiment Yields Unexpected Results check_purity Is starting material pure? start->check_purity check_conditions Were reaction conditions anhydrous? check_purity->check_conditions Yes action_purify_sm Purify starting material check_purity->action_purify_sm No check_temp Was temperature controlled? check_conditions->check_temp Yes action_dry_reagents Use anhydrous reagents/solvents check_conditions->action_dry_reagents No check_side_reactions Possibility of side reactions? check_temp->check_side_reactions Yes action_optimize_temp Optimize reaction temperature check_temp->action_optimize_temp No check_side_reactions->issue No (Consult further) action_protecting_groups Use protecting groups check_side_reactions->action_protecting_groups Yes

References

Technical Support Center: Improving Reaction Selectivity with Bifunctional Eicosenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the selectivity of reactions involving bifunctional eicosenols. The content focuses on common experimental challenges in achieving desired regio- and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity during the epoxidation of polyunsaturated eicosenols like arachidonic acid?

A1: The primary challenge is directing the epoxidation to a specific double bond among the multiple double bonds present in the molecule. Many reagents will produce a mixture of regioisomeric epoxides. The selectivity is influenced by the chosen catalyst (enzymatic or chemical), the electronic and steric properties of the double bonds, and the overall conformation of the fatty acid chain. For instance, enzymatic systems like cytochrome P450 (CYP) monooxygenases exhibit inherent regioselectivity, often preferentially epoxidizing the last double bond (ω-end) of polyunsaturated fatty acids (PUFAs).[1][2]

Q2: How can I control the stereoselectivity during the formation of epoxy alcohols, such as hepoxilins?

A2: Stereoselectivity in the formation of bifunctional eicosenols like hepoxilins is primarily controlled by the enzymatic catalyst. The biosynthesis of hepoxilins from 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE) is catalyzed by enzymes such as 12-lipoxygenase, which leads to specific stereoisomers (e.g., hepoxilin A3 and B3).[3][4] For chemical synthesis, achieving high stereoselectivity often requires the use of chiral catalysts or stereoselective reactions like the Sharpless asymmetric epoxidation as a key step in a total synthesis route.[5]

Q3: My epoxide ring-opening reaction on an eicosenol-derived epoxy alcohol is yielding a mixture of 1,3- and 1,4-diol products. How can I improve the regioselectivity for the desired diol?

A3: The regioselectivity of epoxide ring opening in epoxy alcohols is highly dependent on the reaction mechanism (SN1 vs. SN2), the nature of the nucleophile, and the choice of catalyst (acidic or basic).[6] Lewis acid catalysts, for example, can activate the epoxide. The regiochemical outcome is often governed by a combination of electronic effects (attack at the most electrophilic carbon) and steric hindrance. In complex systems like polypropionates derived from epoxy alcohols, the choice of protecting groups on nearby alcohols can also direct the regioselectivity of the ring opening by influencing the conformation of the substrate and its interaction with the attacking reagent.[7][8]

Q4: Can reaction conditions like temperature and solvent significantly impact selectivity?

A4: Yes, reaction conditions are critical. Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product, which is formed via the lowest activation energy pathway. Solvents can influence selectivity by affecting substrate solubility, catalyst activity, and the stabilization of transition states. For enzymatic reactions, pH and buffer composition are critical parameters that must be optimized for the specific enzyme to ensure both high activity and selectivity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting & Optimization Steps
Poor regioselectivity in enzymatic epoxidation of a polyunsaturated eicosenol. 1. Suboptimal enzyme choice. 2. Incorrect reaction conditions for the enzyme.1. Screen Different Enzymes: Test various cytochrome P450 isoforms (e.g., CYP2C8, CYP2C9, CYP2J2 are known epoxygenases) as they exhibit different regioselectivities.[1][2] 2. Optimize Conditions: Adjust pH, temperature, and incubation time. Ensure co-factors like NADPH are not limiting.
Low enantiomeric excess (ee) in a stereoselective reaction. 1. Inefficient chiral catalyst or auxiliary. 2. Racemization of product or intermediate. 3. Non-enzymatic side reactions.1. Catalyst Screening: For chemical synthesis, test different chiral ligands or catalysts. For enzymatic routes, consider directed evolution of the enzyme to enhance stereoselectivity.[9][10][11] 2. Lower Temperature: Perform the reaction at lower temperatures to minimize background reactions and potential racemization. 3. Inert Atmosphere: Some eicosenols are prone to auto-oxidation which can lead to non-selective products.[4] Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen).
Formation of undesired diol regioisomer from epoxide ring opening. 1. Incorrect catalyst (acid vs. base). 2. Steric hindrance blocking the desired attack vector. 3. Strong influence from a neighboring functional group.1. Change Catalyst: If using acid catalysis (which may favor attack at the more substituted carbon), try basic conditions (which favor attack at the less substituted carbon, SN2-type).[6] 2. Modify Substrate: Alter the size of protecting groups on nearby hydroxyls to reduce steric hindrance or to create a directing effect.[7] 3. Use Chelating Reagents: Employ reagents that can coordinate to both the epoxide and a nearby hydroxyl group, thereby directing the nucleophilic attack to a specific carbon.
Formation of multiple byproducts (e.g., ketones, trioxilins). 1. Over-oxidation of the desired product. 2. Instability of the bifunctional eicosenol product.1. Limit Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it once the desired product is formed. 2. Control Oxidant Stoichiometry: In chemical oxidations, use a stoichiometric amount of the oxidant rather than an excess. For enzymatic reactions, ensure peroxidases that could further metabolize the product are inhibited or removed.[4] 3. Immediate Work-up/Purification: Bifunctional eicosenols like hepoxilins can be unstable.[4] Purify the product promptly after the reaction, often using chromatography at low temperatures.

Data Presentation

Table 1: Regio- and Stereoselectivity of Arachidonic Acid (AA) Epoxidation by Human Cytochrome P450 (CYP) Isoforms

CYP IsoformMajor Epoxide RegioisomerEnantiomeric Selectivity of 14,15-EETReference
CYP2C8 14,15-EET & 11,12-EETPredominantly 14(R),15(S)-EET[1][2]
CYP2C9 14,15-EET & 11,12-EETPredominantly 14(R),15(S)-EET[1][2]
CYP2J2 14,15-EETPredominantly 14(R),15(S)-EET[1][2]
CYP1A2 14,15-EETNear racemic mixture[1][2]
EET: Epoxyeicosatrienoic acid. The numbers indicate the positions of the epoxidized double bond.

Table 2: Effect of Catalyst on Regioselectivity of Epoxide Ring Opening of a Model Epoxy Alcohol (Epichlorohydrin with Methanol)

CatalystRegioselectivity for Terminal Ether (%)Reference
Sn-Beta (Zeolite) ~97%[12]
Zr-Beta (Zeolite) ~60%[12]
Hf-Beta (Zeolite) ~56%[12]
This table uses a model substrate to illustrate the profound impact of the catalyst on regioselectivity. Similar principles apply to more complex eicosenol-derived epoxides.

Experimental Protocols

Protocol 1: General Procedure for Selective Enzymatic Epoxidation of Arachidonic Acid

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Enzyme Addition: Add the human recombinant cytochrome P450 enzyme (e.g., CYP2J2, 10-50 pmol) and NADPH-cytochrome P450 reductase to the buffer.

  • Substrate Addition: Add arachidonic acid (typically in a concentration range of 10-100 µM) dissolved in a minimal amount of ethanol (B145695) or DMSO to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20-60 minutes). The optimal time should be determined empirically by running a time-course experiment.

  • Reaction Quenching: Stop the reaction by adding a water-miscible organic solvent, such as acetonitrile, followed by acidification with acetic acid.

  • Extraction: Extract the metabolites by adding a water-immiscible solvent like ethyl acetate (B1210297) or diethyl ether. Vortex thoroughly and centrifuge to separate the layers.

  • Analysis: Carefully remove the organic layer, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in a suitable solvent for analysis by HPLC or LC-MS/MS to determine the product profile and quantify regio- and stereoisomers.[1][2]

Protocol 2: General Procedure for Regioselective Ring Opening of an Eicosenol-Derived Epoxide

  • Substrate Preparation: Dissolve the purified epoxy alcohol eicosenoid in an appropriate anhydrous solvent (e.g., THF, dichloromethane) under an inert atmosphere (Argon).

  • Cooling: Cool the reaction vessel to the desired temperature (e.g., -78°C or 0°C) using a suitable cooling bath. Lower temperatures often improve selectivity.

  • Reagent Addition: Slowly add the nucleophile (e.g., an organocuprate, an aluminum-based reagent, or an alcohol with a catalyst) to the stirred solution. If a catalyst is used (e.g., a Lewis acid like Sn-Beta), it should be activated and added according to established procedures.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by quenching small aliquots and analyzing via GC-MS or LC-MS.

  • Workup: Once the starting material is consumed or no further conversion is observed, quench the reaction carefully. The quenching procedure depends on the reagents used (e.g., addition of a saturated aqueous ammonium (B1175870) chloride solution for organometallic reagents).

  • Extraction and Purification: Warm the mixture to room temperature and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired regioisomer from byproducts and any unreacted starting material. Characterize the product's regiochemistry using NMR spectroscopy (1H, 13C, COSY).[7]

Visualizations

experimental_workflow Workflow for Optimizing Reaction Selectivity cluster_0 Problem Identification cluster_1 Parameter Screening cluster_2 Analysis & Iteration start Poor Selectivity (Regio- or Stereo-) catalyst Catalyst/Enzyme Screening (e.g., Different CYPs, Chiral Ligands) start->catalyst solvent Solvent Screening (Polar vs. Apolar) catalyst->solvent temp Temperature Optimization (e.g., RT, 0°C, -78°C) solvent->temp analysis Analyze Product Ratio (HPLC, GC-MS, NMR) temp->analysis decision Is Selectivity Improved? analysis->decision decision->catalyst No, Iterate end Optimized Protocol decision->end Yes

Caption: A logical workflow for systematically optimizing reaction selectivity.

signaling_pathway Biosynthesis Pathway of Hepoxilins A3/B3 AA Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 Free_AA Free Arachidonic Acid PLA2->Free_AA Release LOX12 12-Lipoxygenase (12-LOX) Free_AA->LOX12 Oxygenation HpETE 12(S)-HpETE LOX12->HpETE Hepoxilin_Synthase Hepoxilin Synthase Activity (within 12-LOX) HpETE->Hepoxilin_Synthase Isomerization Peroxidase Peroxidase HpETE->Peroxidase Reduction (competing reaction) HxA3 Hepoxilin A3 (8-hydroxy-11,12-epoxy) Hepoxilin_Synthase->HxA3 HxB3 Hepoxilin B3 (10-hydroxy-11,12-epoxy) Hepoxilin_Synthase->HxB3 HETE 12(S)-HETE (Inactive Pathway) Peroxidase->HETE

Caption: Enzymatic pathway for the stereoselective synthesis of hepoxilins.

References

Validation & Comparative

Comparative Analysis of Mass Spectrometry Techniques for 11-Eicosenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based methodologies for the analysis of 11-Eicosenyl methane (B114726) sulfonate. Given the absence of direct literature on this specific compound, this guide synthesizes experimental data and protocols from structurally analogous molecules, namely long-chain unsaturated hydrocarbons and short-chain alkyl sulfonates, to provide a robust analytical framework. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to 11-Eicosenyl Methane Sulfonate

This compound is a long-chain unsaturated alkyl sulfonate. Its structure, featuring a 20-carbon chain with a double bond and a methanesulfonate (B1217627) ester group, suggests its potential involvement in lipid signaling pathways, drawing parallels to other bioactive lipids like long-chain fatty acids and their derivatives. Accurate and sensitive analytical methods are crucial for its quantification and characterization in various matrices.

Comparison of Analytical Techniques

The analysis of a long-chain, relatively non-polar molecule like this compound can be approached by both GC-MS and LC-MS. The choice between these techniques depends on the sample matrix, required sensitivity, and the specific analytical goals.

Quantitative Performance

The following table summarizes the anticipated quantitative performance of GC-MS and LC-MS for the analysis of this compound, based on typical performance for similar long-chain lipids and alkyl sulfonates.[1][2][3][4][5][6]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Alternative: HPLC with Fluorescence Detection
Limit of Detection (LOD) 1-10 ng/mL0.1-5 ng/mL5-20 ng/mL
Limit of Quantitation (LOQ) 5-25 ng/mL0.5-15 ng/mL15-50 ng/mL
Linearity (R²) >0.99>0.995>0.99
Precision (%RSD) <15%<10%<15%
Sample Throughput ModerateHighModerate
Derivatization Potentially requiredNot requiredRequired (for fluorescent tag)

Predicted Mass Spectra and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS):

Under electron ionization (EI), this compound is expected to produce a complex fragmentation pattern. The molecular ion peak may be weak or absent due to the lability of the long alkyl chain. Key predicted fragments include:

  • Alkyl chain fragmentation: A series of hydrocarbon fragments separated by 14 Da (CH₂ groups).

  • Cleavage at the double bond: Characteristic fragments resulting from cleavage at the C11-C12 double bond.

  • Methanesulfonyl group fragmentation: A prominent peak at m/z 79 corresponding to the [CH₃SO₂]⁺ ion.

Liquid Chromatography-Mass Spectrometry (LC-MS):

Using electrospray ionization in negative ion mode (ESI-), this compound is expected to readily form a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) of this precursor ion would likely yield fragments from the cleavage of the ester bond and the alkyl chain.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of long-chain fatty acid methyl esters and short-chain alkyl sulfonates.[3][5][7][8][9]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample in a suitable organic solvent (e.g., hexane, ethyl acetate).

    • If the sample is in a complex matrix, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte.

    • Concentrate the sample to the desired volume under a gentle stream of nitrogen.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 320°C.

      • Hold at 320°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is based on methods for the analysis of long-chain fatty acids and other lipids.[1][2][10]

  • Sample Preparation:

    • Dissolve the sample in a mixture of the initial mobile phase (e.g., methanol/water).

    • For complex matrices, use SPE (C18 cartridge) for sample clean-up and concentration.

  • LC-MS/MS Parameters:

    • LC System: Shimadzu Nexera X2 UHPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v).

    • Gradient:

      • 0-2 min: 30% B.

      • 2-15 min: 30% to 95% B.

      • 15-20 min: Hold at 95% B.

      • 20.1-25 min: Re-equilibrate at 30% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.

Visualizations

Experimental Workflow

Diagram 1: General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Extraction Extraction / Clean-up Sample->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Mass_Analyzer Mass Analysis (Quadrupole, etc.) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification

Diagram 1: General Mass Spectrometry Workflow.

Hypothesized Biological Activity Pathway

Long-chain unsaturated fatty acids, which are structurally analogous to the alkyl chain of this compound, have been reported to exhibit anti-inflammatory and antimicrobial properties.[11][12][13] A plausible mechanism of action is the modulation of inflammatory signaling pathways. The diagram below illustrates a simplified, hypothetical pathway where a lipid molecule inhibits the pro-inflammatory NF-κB signaling cascade.

Diagram 2: Hypothesized Anti-Inflammatory Pathway TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Analyte 11-Eicosenyl Methane Sulfonate (Hypothesized) Analyte->IKK Inhibition

Diagram 2: Hypothesized Anti-Inflammatory Pathway.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. LC-MS/MS is likely the preferred method due to its higher sensitivity, specificity, and lack of a requirement for derivatization. However, GC-MS can also be a viable option, particularly for qualitative analysis and structural elucidation based on its predictable fragmentation patterns. The choice of methodology should be guided by the specific research question and the available instrumentation. The potential biological activities of this compound, inferred from structurally similar molecules, warrant further investigation into its role in lipid signaling and inflammatory processes.

References

A Comparative Guide to the Reactivity of 11-Eicosenyl Methane Sulfonate vs. 11-Eicosenyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 11-Eicosenyl methane (B114726) sulfonate (mesylate) and 11-Eicosenyl tosylate, two commonly used sulfonate esters in organic synthesis. The choice of leaving group is critical in determining the rate and outcome of nucleophilic substitution and elimination reactions. This document aims to equip researchers with the necessary data and protocols to make an informed decision for their specific synthetic needs.

Introduction to Sulfonate Leaving Groups

In organic chemistry, the hydroxyl group of an alcohol is a poor leaving group. Conversion of the alcohol to a sulfonate ester, such as a mesylate or tosylate, transforms the hydroxyl into an excellent leaving group.[1][2][3] This is because the resulting sulfonate anions are highly stabilized by resonance.[4][5] Both 11-Eicosenyl methane sulfonate and 11-Eicosenyl tosylate are effective for promoting nucleophilic substitution and elimination reactions. The primary difference in their reactivity stems from the electronic and steric differences between the methyl group in the mesylate and the p-tolyl group in the tosylate.

Quantitative Comparison of Leaving Group Ability

The efficacy of a leaving group can be quantitatively assessed by the acidity of its conjugate acid (pKa) and by comparing the relative rates of reactions in which it participates. A lower pKa of the conjugate acid corresponds to a more stable anion and thus a better leaving group.[5]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (Solvolysis of 2-Adamantyl Sulfonates in 97% TFE at 25°C)
This compound-OMsMethanesulfonic Acid~ -1.91.0
11-Eicosenyl Tosylate-OTsp-Toluenesulfonic Acid~ -2.83.6

Note: The relative rates are based on data for 2-adamantyl sulfonates and are intended to provide a general comparison of the leaving group ability of the sulfonate esters.

Generally, the order of leaving group ability is considered to be Tosylate > Mesylate.[5] This is supported by the lower pKa of p-toluenesulfonic acid compared to methanesulfonic acid, indicating that the tosylate anion is a more stable and therefore better leaving group.[5] The aromatic ring in the tosylate group provides additional resonance stabilization for the negative charge.

Experimental Protocols

General Procedure for the Synthesis of 11-Eicosenyl Sulfonates

This protocol outlines the general synthesis of this compound and 11-Eicosenyl tosylate from 11-eicosen-1-ol. The reaction involves the treatment of the alcohol with the corresponding sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[6]

Materials:

Procedure:

  • Dissolve 11-eicosen-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine or triethylamine (1.5 equivalents) to the solution with stirring.

  • Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound or 11-Eicosenyl tosylate by column chromatography on silica (B1680970) gel.

Note: This is a general procedure and may require optimization for specific scales and substrates.

Comparative Nucleophilic Substitution Reaction

To compare the reactivity of the two sulfonates, a nucleophilic substitution reaction can be performed under identical conditions, and the reaction rates can be monitored.

Materials:

  • This compound

  • 11-Eicosenyl tosylate

  • Sodium azide (B81097) (or another suitable nucleophile)

  • Anhydrous dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) equipment

Procedure:

  • In separate reaction vessels, prepare solutions of this compound (1 equivalent) and 11-Eicosenyl tosylate (1 equivalent) in anhydrous DMF.

  • Add a known amount of an internal standard to each vessel.

  • Add sodium azide (1.5 equivalents) to each solution simultaneously at a constant temperature (e.g., 60 °C).

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquots by adding cold water and extracting with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS or HPLC to determine the concentration of the starting material and the product (11-eicosenyl azide).

  • Plot the concentration of the starting material versus time for both reactions to determine the reaction rates. The faster disappearance of the starting material indicates a higher reactivity of that sulfonate.

Visualizing Relationships and Workflows

Leaving Group Ability Comparison

Leaving_Group_Ability cluster_0 Factors Determining Leaving Group Ability cluster_1 Comparative Reactivity Anion Stability Anion Stability Tosylate (-OTs) Tosylate (-OTs) Anion Stability->Tosylate (-OTs) Higher Mesylate (-OMs) Mesylate (-OMs) Anion Stability->Mesylate (-OMs) Lower pKa of Conjugate Acid pKa of Conjugate Acid pKa of Conjugate Acid->Tosylate (-OTs) Lower (pKa ~ -2.8) pKa of Conjugate Acid->Mesylate (-OMs) Higher (pKa ~ -1.9) Tosylate (-OTs)->Mesylate (-OMs) Generally More Reactive

Caption: Relative leaving group ability of tosylate and mesylate.

Experimental Workflow for Reactivity Comparison

Experimental_Workflow cluster_synthesis Synthesis of Substrates cluster_reaction Comparative Reaction cluster_analysis Analysis cluster_conclusion Conclusion start 11-eicosen-1-ol synth_ms Synthesize This compound start->synth_ms synth_ts Synthesize 11-Eicosenyl Tosylate start->synth_ts react_ms React with Nucleophile synth_ms->react_ms react_ts React with Nucleophile synth_ts->react_ts monitor Monitor Reaction Progress (TLC, GC-MS, HPLC) react_ms->monitor react_ts->monitor rate Determine Reaction Rates monitor->rate compare Compare Reactivity rate->compare

Caption: Workflow for comparing sulfonate reactivity.

Conclusion

Both this compound and 11-Eicosenyl tosylate are excellent precursors for nucleophilic substitution and elimination reactions. The choice between them may depend on several factors:

  • Reactivity: For reactions requiring a more reactive leaving group, 11-Eicosenyl tosylate is generally the preferred choice due to the greater stability of the tosylate anion.[5]

  • Steric Hindrance: In cases where the nucleophile or the substrate is sterically hindered, the smaller size of the mesylate group might offer a slight advantage.

  • Cost and Availability: The relative cost and availability of methanesulfonyl chloride and p-toluenesulfonyl chloride can also be a deciding factor.

Ultimately, the optimal choice of leaving group should be determined by empirical evaluation for the specific reaction of interest. The experimental protocols provided in this guide offer a framework for conducting such a comparative study.

References

comparing the efficacy of different leaving groups for 11-eicosenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Leaving Groups for 11-Eicosenol (B1232579) Activation

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of derivatives of 11-eicosenol, a long-chain unsaturated alcohol with potential applications in immunology and other fields, the efficient conversion of the hydroxyl group into a good leaving group is a critical step for subsequent nucleophilic substitution reactions. This guide provides an objective comparison of the efficacy of three common sulfonate leaving groups: mesylate, tosylate, and triflate. The comparison is based on established principles of organic chemistry, supported by illustrative experimental data and detailed protocols adaptable for long-chain alcohols like 11-eicosenol.

Theoretical Basis for Comparison

The efficacy of a leaving group is fundamentally determined by the stability of the anion that is formed upon its departure. A more stable anion is a weaker base and, consequently, a better leaving group. This stability is often correlated with the pKa of the conjugate acid of the leaving group; a lower pKa indicates a stronger acid and a more stable conjugate base.

The established order of reactivity for the sulfonate esters discussed here is:

Triflate (-OTf) > Tosylate (-OTs) > Mesylate (-OMs)

This hierarchy is a direct result of the electron-withdrawing effects of the respective sulfonyl substituents. The trifluoromethyl group in triflate is strongly electron-withdrawing through induction, which extensively delocalizes the negative charge on the sulfonate anion, making it an exceptionally stable and excellent leaving group. The tosylate anion is stabilized by the resonance of the aromatic ring, making it more stable than the mesylate anion, which only has stabilization from the sulfonyl oxygens.

Quantitative Comparison of Leaving Group Efficacy
Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative Solvolysis Rate (Illustrative)
Triflate-OTfCF₃SO₃⁻Triflic Acid (CF₃SO₃H)~ -14~3.0 x 10⁸
Tosylate-OTsp-CH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid (TsOH)~ -2.8~1.0 x 10⁵
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid (MsOH)~ -1.91

Note: Relative rates are generalized from various solvolysis studies and are intended for comparative purposes only. Actual rates will vary with the substrate, nucleophile, and reaction conditions.

Experimental Protocols

The following are detailed, generalized methodologies for the conversion of a long-chain primary alcohol like 11-eicosenol to its corresponding sulfonate ester.

General Considerations for Long-Chain Alcohols:
  • Solubility: 11-eicosenol, being a long-chain alcohol, has limited solubility in highly polar solvents but is soluble in many common organic solvents. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are often suitable choices for these reactions as they provide good solubility for both the alcohol and the sulfonyl chloride reagents.

  • Anhydrous Conditions: These reactions are sensitive to water, which can hydrolyze the sulfonyl chloride or anhydride (B1165640) reagents. Therefore, it is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Mesylation of 11-Eicosenol

Objective: To convert 11-eicosenol to 11-eicosenyl mesylate.

Materials:

  • 11-eicosenol

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534) (Et₃N) or Pyridine (B92270)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 11-eicosenol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 11-eicosenyl mesylate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Tosylation of 11-Eicosenol

Objective: To convert 11-eicosenol to 11-eicosenyl tosylate.

Materials:

  • 11-eicosenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dichloromethane (DCM) or pyridine (as both solvent and base)

  • Pyridine or triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 11-eicosenol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 eq) or triethylamine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up the reaction as described in the mesylation protocol (steps 6-9).

Protocol 3: Triflation of 11-Eicosenol

Objective: To convert 11-eicosenol to 11-eicosenyl triflate.

Materials:

  • 11-eicosenol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or 2,6-lutidine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 11-eicosenol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add pyridine (1.5 eq) or 2,6-lutidine (1.5 eq) to the stirred solution.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture. The reaction is typically very fast.

  • Stir the reaction at -78 °C for 30-60 minutes and monitor by TLC.

  • Quench the reaction at low temperature by adding cold water.

  • Work-up the reaction as described in the mesylation protocol (steps 7-9). Note that alkyl triflates are less stable than mesylates and tosylates and may require more careful handling and purification at low temperatures.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the conversion of 11-eicosenol to a sulfonate ester, followed by a nucleophilic substitution reaction.

experimental_workflow cluster_start Starting Material cluster_activation Activation (Leaving Group Formation) cluster_intermediate Activated Intermediates cluster_substitution Nucleophilic Substitution cluster_product Final Product 11_Eicosenol 11-Eicosenol (R-OH) Mesylation Mesylation (MsCl, Base) 11_Eicosenol->Mesylation Tosylation Tosylation (TsCl, Base) 11_Eicosenol->Tosylation Triflation Triflation (Tf2O, Base) 11_Eicosenol->Triflation Mesylate 11-Eicosenyl Mesylate (R-OMs) Mesylation->Mesylate Tosylate 11-Eicosenyl Tosylate (R-OTs) Tosylation->Tosylate Triflate 11-Eicosenyl Triflate (R-OTf) Triflation->Triflate Substitution Reaction with Nucleophile (Nu-) Mesylate->Substitution Tosylate->Substitution Triflate->Substitution Product Substituted Product (R-Nu) Substitution->Product

Caption: General workflow for activating 11-eicosenol and subsequent substitution.

Relevant Signaling Pathway: TLR4 Activation

Derivatives of fatty acids and other lipids can act as signaling molecules. For instance, Lipid A, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system. Synthetic long-chain alcohol derivatives could be used to probe or modulate such pathways.

TLR4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4_MD2 TLR4/MD2 Complex MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB_IkB NF-kB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-kB NFkB_IkB->NFkB Releases Gene Inflammatory Gene Transcription NFkB->Gene Translocates to Nucleus Lipid_A Lipid A (e.g., from Bacteria) Lipid_A->TLR4_MD2 Binds

Caption: Simplified Toll-like receptor 4 (TLR4) signaling pathway.

Comparative Guide to the Kinetic Studies of Nucleophilic Attack on 11-Eicosenyl Methane Sulfonate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of nucleophilic attack on 11-Eicosenyl methane (B114726) sulfonate. Due to the absence of specific kinetic data in the peer-reviewed literature for this particular substrate, this document leverages established principles of physical organic chemistry and presents analogous data from studies on similar long-chain alkyl sulfonates. The information herein is intended to serve as a valuable resource for designing and interpreting kinetic experiments.

Introduction to Nucleophilic Substitution on Alkyl Sulfonates

Nucleophilic substitution reactions are fundamental in organic synthesis. For a substrate like 11-Eicosenyl methane sulfonate, the methanesulfonate (B1217627) (mesylate) group serves as an excellent leaving group, facilitating the attack of a wide range of nucleophiles. The general reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, particularly for primary alkyl sulfonates. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[1]

The choice of leaving group is a critical determinant of reaction rates.[2][3] While the mesylate group is a common and effective choice, other sulfonate esters such as p-toluenesulfonates (tosylates) and trifluoromethanesulfonates (triflates) are viable alternatives with differing reactivities.[4][5][6]

Comparative Performance of Sulfonate Leaving Groups

The reactivity of sulfonate esters in SN2 reactions is directly related to the stability of the leaving group anion. A more stable anion is a better leaving group, leading to a faster reaction rate. The stability is governed by the electron-withdrawing nature of the substituents on the sulfonate group.[4]

The generally accepted order of leaving group ability for commonly used sulfonates is:

Triflate > Tosylate ≈ Mesylate [4]

This trend is quantified by the pKa of the conjugate acids and relative reaction rates observed in various studies.

Table 1: Comparison of Sulfonate Leaving Group Properties

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (SN2)
Trifluoromethanesulfonate-OTfTriflic Acid (CF₃SO₃H)~ -12~3 x 10⁴
p-Toluenesulfonate-OTsp-Toluenesulfonic Acid~ -2.81
Methanesulfonate-OMsMethanesulfonic Acid~ -1.9~0.6

Relative rates are approximate and can vary depending on the substrate, nucleophile, and solvent system. Data is generalized from studies on smaller alkyl sulfonates.

The powerful electron-withdrawing effect of the three fluorine atoms in the triflate group makes triflic acid a superacid and the triflate anion an exceptionally stable and excellent leaving group.[4] Tosylate and mesylate have similar leaving group abilities, with tosylate sometimes being slightly better due to the resonance stabilization provided by the aromatic ring.[4][5]

Experimental Protocols for Kinetic Studies

To perform kinetic studies on the nucleophilic attack of this compound, a researcher would need to synthesize the substrate and then monitor the rate of its reaction with a chosen nucleophile.

Synthesis of this compound

This compound can be synthesized from 11-eicosen-1-ol. The alcohol is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to form the mesylate.[2]

Reaction Scheme:

CH₃(CH₂)₇CH=CH(CH₂)₉CH₂OH + CH₃SO₂Cl --(Et₃N)--> CH₃(CH₂)₇CH=CH(CH₂)₉CH₂OSO₂CH₃ + Et₃N·HCl

General Protocol for Kinetic Measurement

The kinetics of the nucleophilic substitution can be followed by monitoring the disappearance of the reactant or the appearance of the product over time. A common method is to use a pseudo-first-order condition where the concentration of the nucleophile is in large excess compared to the substrate.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium iodide, sodium thiophenoxide)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile)

  • Internal standard for chromatography (e.g., a long-chain alkane)

  • Thermostatted reaction vessel

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Prepare a stock solution of the nucleophile at a much higher concentration (at least 10-fold excess).

  • Equilibrate both solutions to the desired reaction temperature in the thermostatted vessel.

  • Initiate the reaction by mixing the two solutions. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a cold solvent or adding a reagent that consumes the nucleophile).

  • Add a known amount of internal standard to the quenched aliquot.

  • Analyze the concentration of the substrate and/or product in the aliquot using GC or HPLC.

  • Plot the natural logarithm of the substrate concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

  • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile: k₂ = k' / [Nucleophile].

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved in these kinetic studies, the following diagrams are provided.

Caption: Generalized SN2 reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare Substrate Solution (this compound) Mix Mix Solutions in Thermostatted Vessel Prep_Substrate->Mix Prep_Nuc Prepare Nucleophile Solution (e.g., NaN3) Prep_Nuc->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction Sample->Quench Add_Std Add Internal Standard Quench->Add_Std Analyze Analyze by GC/HPLC Add_Std->Analyze Plot Plot ln[Substrate] vs. Time Analyze->Plot Calculate Calculate Rate Constants (k' and k2) Plot->Calculate

Caption: Workflow for a kinetic experiment.

Conclusion

While direct kinetic data for the nucleophilic attack on this compound is not currently available, this guide provides a framework for researchers to conduct such studies. By understanding the relative reactivities of different sulfonate leaving groups and employing standard kinetic analysis protocols, valuable data can be generated. The choice of leaving group will significantly impact the reaction rate, with triflates offering the highest reactivity, followed by tosylates and mesylates. For many applications, the readily available and effective methanesulfonate is a suitable choice. The provided experimental workflow offers a robust starting point for quantitative comparison of nucleophilic substitution reactions on this and related long-chain alkenyl sulfonates.

References

A Comparative Guide to the Biological Activity of 11-Eicosenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 11-eicosenyl derivatives, focusing on their potential as modulators of the immune response. As direct comparative studies are limited, this document synthesizes available data for key 11-eicosenyl compounds and contrasts them with the well-characterized biological activities of oleic acid and its derivatives, which serve as a structurally similar alternative for benchmarking. The information presented herein is intended to support further research and drug development efforts in this area.

Immunomodulatory Activity: 11-Eicosenyl Derivatives vs. Oleic Acid

Recent studies have highlighted the immunostimulatory potential of several C20 monounsaturated fatty acid derivatives. Specifically, (Z)-11-eicosenol, methyl cis-11-eicosenoate, and cis-11-eicosenoic acid have been investigated for their effects on cytokine production in macrophage-like cell lines.[1][2] In contrast, oleic acid (a C18 monounsaturated fatty acid) and its derivatives are generally recognized for their anti-inflammatory properties.[1][3][4][5][6]

The following table summarizes the comparative effects on key inflammatory cytokines.

Table 1: Comparative Immunomodulatory Effects on LPS-Stimulated Macrophages

Compound/DerivativeCell LineConcentrationEffect on Pro-inflammatory CytokinesEffect on Anti-inflammatory CytokinesReference
11-Eicosenyl Derivatives
(Z)-11-EicosenolTHP-110 µM↑ IL-1β, ↓ IL-6↓ IL-10[1]
Methyl cis-11-eicosenoateTHP-110 µM↑ IL-1β, ↓ IL-6↓ IL-10[1]
cis-11-Eicosenoic acidTHP-110 µM↑ IL-1β, ↓ IL-6↓ IL-10[1]
Oleic Acid (Alternative)
Oleic AcidTHP-110 µM↓ TNF-α, ↓ IL-1β, ↓ IL-6↑ IL-10[1][5]
Oleic AcidRAW 264.750 µM↓ TNF-α, ↓ IL-6, ↓ IL-1βNot Reported[7]

Note: "↑" indicates an increase in cytokine production, while "↓" indicates a decrease. Data for 11-eicosenyl derivatives reflects a potential to enhance certain inflammatory responses, whereas oleic acid consistently demonstrates anti-inflammatory effects.

Anti-Proliferative and Antimicrobial Activities

Anti-Proliferative Activity

Table 2: Anti-Proliferative Activity of Oleic Acid

CompoundCell LineAssayIC50 ValueReference
Oleic AcidA549 (Lung Carcinoma)MTT20 nM[8][9]
Oleic AcidPC-3 (Prostate Cancer)MTT15 nM[8][9]
Oleic AcidKLE (Endometrial Cancer)MTT445.6 µM[10]
Oleic AcidHec-1B (Endometrial Cancer)MTT382.8 µM[10]

Note: A lower IC50 value indicates greater potency. The significant variation in IC50 values highlights the cell-line-specific effects of oleic acid.

Antimicrobial Activity

Long-chain unsaturated fatty acids are generally more active against Gram-positive bacteria than Gram-negative bacteria.[11] Esterification of the carboxyl group can modulate this activity.[12][13]

Table 3: Antimicrobial Activity of Oleic Acid

CompoundMicroorganismAssayMIC ValueReference
Oleic AcidStaphylococcus aureusBroth microdilution1.0 mg/mL[11]
Oleic AcidMicrococcus kristinaeBroth microdilution1.0 mg/mL[11]
Oleic AcidGram-negative bacteriaBroth microdilutionInactive[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols and Methodologies

The following sections detail the methodologies for key experiments relevant to the biological screening of 11-eicosenyl derivatives and other lipophilic compounds.

General Experimental Workflow

A typical workflow for screening the biological activity of lipophilic compounds like 11-eicosenyl derivatives involves several stages, from sample preparation to data analysis.

G cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Data Acquisition cluster_3 Analysis prep Compound Solubilization (e.g., in DMSO or Ethanol) cell_culture Cell Seeding (e.g., Macrophages, Cancer Cells) prep->cell_culture media_prep Preparation of Cell Culture Media media_prep->cell_culture treatment Treatment with 11-Eicosenyl Derivatives cell_culture->treatment incubation Incubation (Time and Condition Dependent) treatment->incubation elisa Cytokine Measurement (ELISA) incubation->elisa mtt Viability Assessment (MTT Assay) incubation->mtt mic Antimicrobial Testing (MIC Determination) incubation->mic analysis Data Analysis (IC50, MIC Calculation) elisa->analysis mtt->analysis mic->analysis

General workflow for in vitro biological activity screening.
Immunomodulatory Activity Assay (Cytokine Production)

This protocol is based on the methodology used for assessing the effect of fatty acid derivatives on cytokine production in THP-1 macrophage-like cells.

a. Cell Culture and Differentiation:

  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

  • To differentiate the monocytes into macrophage-like cells, treat the THP-1 cells with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • After differentiation, wash the adherent cells with phosphate-buffered saline (PBS) and culture them in fresh, PMA-free medium for 24 hours before treatment.

b. Treatment and Stimulation:

  • Prepare stock solutions of the 11-eicosenyl derivatives in dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in the cell culture should be kept below 0.1%.

  • Pre-treat the differentiated THP-1 cells with the desired concentrations of the 11-eicosenyl derivatives for 2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with vehicle only, cells treated with LPS and vehicle).

c. Cytokine Measurement (ELISA):

  • After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Anti-Proliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7][14][15][16]

a. Cell Seeding:

  • Seed cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of the appropriate growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

b. Compound Treatment:

  • Prepare serial dilutions of the 11-eicosenyl derivatives in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control.

  • Incubate the cells for 48-72 hours.

c. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

a. Preparation of Inoculum:

  • Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

  • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

b. Assay Procedure:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the 11-eicosenyl derivatives in the broth medium.

  • Add 100 µL of the bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Relevant Signaling Pathway: NF-κB in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. The immunomodulatory effects of many fatty acids are mediated through this pathway.[4]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkB->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes induces transcription Nucleus Nucleus

Simplified NF-κB signaling pathway in response to LPS.

Conclusion and Future Directions

The available data suggests that 11-eicosenyl derivatives, such as (Z)-11-eicosenol, methyl cis-11-eicosenoate, and cis-11-eicosenoic acid, may act as immunostimulants, in contrast to the generally anti-inflammatory profile of the structurally similar oleic acid. This differential activity presents an interesting avenue for the development of novel adjuvants or immunomodulatory agents. However, the lack of comprehensive screening across a wider range of biological activities and derivatives highlights a significant gap in the current research landscape.

Future studies should focus on:

  • Synthesizing and screening a broader library of 11-eicosenyl derivatives, including amides and various esters, to establish clear structure-activity relationships.

  • Evaluating the anti-proliferative and antimicrobial activities of these specific compounds to build a more complete biological profile.

  • Conducting direct comparative studies of 11-eicosenyl derivatives against established fatty acid-based bioactive compounds to better understand their relative potency and potential.

By systematically exploring the biological potential of 11-eicosenyl derivatives, the scientific community can unlock new opportunities for therapeutic innovation.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying Long-Chain Alkenyl Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain alkenyl sulfonates is crucial for product development, quality control, and safety assessment. This guide provides a comparative overview of analytical standards and methodologies, offering supporting data and detailed protocols to aid in the selection of the most appropriate approach.

Long-chain alkenyl sulfonates, key components in alpha-olefin sulfonate (AOS) mixtures, are anionic surfactants widely used in detergents, personal care products, and industrial applications. Their analysis is complicated by the presence of a complex mixture of isomers, including hydroxyalkane sulfonates and disulfonates. This guide focuses on the analytical techniques available for their quantification, highlighting the current landscape of analytical standards.

The Challenge of Standardization: A Scarcity of Certified Reference Materials

A significant hurdle in the precise quantification of long-chain alkenyl sulfonates is the lack of commercially available certified reference materials (CRMs) for individual isomers. While complex mixtures like Sodium C14-16 olefin sulfonate are available, they are not suitable for the precise calibration needed for isomeric separation and quantification.[1][2][3] This necessitates that researchers either synthesize and characterize their own standards or utilize a well-characterized AOS mixture for semi-quantitative analysis. The development of CRMs for individual long-chain alkenyl sulfonates would represent a major advancement in the field.

A Comparative Look at Analytical Methodologies

The quantification of long-chain alkenyl sulfonates predominantly relies on chromatographic techniques, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), being the most common approaches.

Gas Chromatography (GC)

Key Considerations for GC Analysis:

  • Derivatization: Essential for volatilization. Common methods include conversion to sulfonyl chlorides or other volatile esters.

  • Column Selection: A non-polar or semi-polar column is typically used for the separation of the derivatized analytes.

  • Detection: Flame Ionization Detection (FID) can be used for general quantification, while Mass Spectrometry (MS) provides structural information and higher sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of complex surfactant mixtures without the need for derivatization. Reversed-phase HPLC is the most common mode used for the analysis of anionic surfactants.

Key Considerations for HPLC Analysis:

  • Column Selection: C18 columns are widely used for the separation of long-chain anionic surfactants.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed.

  • Detection: UV detection is possible if the sulfonates possess a chromophore. However, for aliphatic sulfonates, more universal detectors like Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are required for sensitive detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the sensitive and selective quantification of surfactants in complex matrices. The combination of chromatographic separation with the specificity of tandem mass spectrometry allows for the identification and quantification of individual isomers.

Quantitative Performance of Analytical Methods

The following table summarizes typical performance characteristics of different analytical methods used for the analysis of anionic surfactants, including alpha-olefin sulfonates. It is important to note that specific performance will vary depending on the analyte, matrix, and instrumentation.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
GC-MS (for sultones in AOS) 0.02 mg/kg---
HPLC-FLD/RID/ELSD (for AOS) 0.07 - 16.55 mg/L0.30 - 21.83 mg/L>0.99496.11 - 98.84
LC-Q-ToF-MS (for surfactants) ----
HPLC-MS/MS (for LAS & AES) --->99.6 (removal rate)

Data for AOS and related anionic surfactants. Specific data for individual long-chain alkenyl sulfonates is limited.

Experimental Protocols

Sample Preparation for GC-MS Analysis of Sultones in AOS

This protocol is adapted from a method for determining δ-hexadecansultone in sodium α-olefinsulfonates.[5]

  • Extraction: Weigh 1 g of the AOS sample into a centrifuge tube. Add 10 mL of diethyl ether and 5 mL of a 1:1 ethanol/water solution.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and extraction of the sultones into the ether phase.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes to separate the phases.

  • Collection: Carefully collect the upper ether layer containing the extracted sultones.

  • Concentration: Evaporate the ether under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

HPLC Method for the Analysis of Alpha-Olefin Sulfonates

This protocol is a general guide based on methods for anionic surfactant analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the more hydrophobic long-chain components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Detection:

    • ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.

    • MS (ESI-): Capillary Voltage: 3.5 kV, Cone Voltage: 30 V, Source Temperature: 120°C, Desolvation Temperature: 350°C.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample AOS Sample Extraction Liquid-Liquid Extraction (Diethyl Ether) Sample->Extraction Concentration Evaporation under N2 Extraction->Concentration Derivatization Conversion to Sulfonyl Chlorides Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of long-chain alkenyl sulfonates.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample AOS Sample Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Reversed-Phase Separation HPLC_Injection->Separation Detection ELSD or MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of long-chain alkenyl sulfonates.

References

Comparative Analysis of 11-Eicosenyl Methane Sulfonate in Different Solvent Systems: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract: This guide provides a comparative analysis of the expected performance of 11-Eicosenyl methane (B114726) sulfonate, a long-chain alkyl methanesulfonate (B1217627), in various solvent systems. Due to the limited availability of specific experimental data for this compound in public literature, this analysis is based on established principles of organic chemistry, including the behavior of sulfonate esters and long-chain alkyl compounds in different solvent classes.[1][2][3][4] This document offers a framework for researchers, detailing theoretical considerations, expected performance, and comprehensive experimental protocols to generate quantitative data for solvent selection and optimization in synthesis, formulation, and purification processes.

Introduction

11-Eicosenyl methane sulfonate is an ester of methanesulfonic acid characterized by a long C20 alkenyl chain.[3] Such molecules possess a dual nature: a highly polar methanesulfonate (mesylate) head group and a large, nonpolar hydrocarbon tail. This amphipathic character dictates its behavior in different solvents, influencing its solubility, stability, and reactivity. The methanesulfonate group is an excellent leaving group, making the compound a useful intermediate for nucleophilic substitution reactions.[3]

The choice of solvent is critical as it can dramatically affect reaction rates, equilibrium positions, and the stability of the compound.[5][6][7] This guide categorizes solvents into three main classes—polar protic, polar aprotic, and nonpolar—to provide a systematic comparison.

Theoretical Performance in Solvent Systems

The performance of this compound is governed by the principle of "like dissolves like" and the specific interactions between the solute and solvent molecules.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5] While the polar mesylate group can interact with these solvents, the long, nonpolar C20 tail is expected to lead to very low solubility.[4] Furthermore, these solvents can act as nucleophiles, potentially leading to solvolysis (hydrolysis in water, alcoholysis in alcohols), especially at elevated temperatures, thus reducing the stability of the sulfonate ester.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess high dielectric constants and large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[9] They are effective at solvating cations, leaving anions (nucleophiles) relatively "bare" and more reactive.[7] This property makes them excellent choices for SN2 reactions involving this compound. Solubility is expected to be moderate to good, depending on the specific solvent, as they can interact with the polar head without being repelled by the nonpolar tail as strongly as protic solvents. Stability is generally higher in these solvents compared to protic ones as they are poorer nucleophiles.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and are unable to form strong interactions with the polar mesylate group. The dominant van der Waals forces will favor interaction with the long alkenyl chain. Therefore, this compound is expected to exhibit good solubility in many nonpolar solvents, particularly those with some moderate polarity like dichloromethane. Stability against degradation is typically highest in these solvents due to their non-nucleophilic nature.

Comparative Data Summary

The following table summarizes the expected qualitative performance of this compound in representative solvent systems. Quantitative data should be determined experimentally using the protocols outlined in Section 4.

Solvent SystemSolvent ClassExpected SolubilityExpected StabilitySuitability for Nucleophilic Substitution (SN2)Rationale
Water (H₂O)Polar ProticVery Low/InsolubleLowPoorThe large hydrophobic tail dominates, leading to poor solubility. Prone to hydrolysis.
Methanol (MeOH)Polar ProticLowLow to ModeratePoorCan solvate the polar head but has limited interaction with the tail. Risk of alcoholysis. Solvates nucleophiles, reducing their reactivity.[5]
Acetonitrile (ACN)Polar AproticModerateHighExcellentBalances polarity for dissolving the mesylate with tolerance for the alkyl chain. Does not solvate anions strongly, enhancing nucleophilicity.[7][10]
Dimethyl Sulfoxide (DMSO)Polar AproticGoodHighExcellentHighly polar nature effectively dissolves the compound. Excellent for SN2 reactions by solvating cations.[9]
Dichloromethane (DCM)NonpolarGood to HighVery HighModerateGood "all-around" organic solvent. Solvates the alkyl chain well with enough polarity for the mesylate head. Inert nature ensures high stability.
HexaneNonpolarGood to HighVery HighPoorPrimarily interacts with the C20 alkenyl chain. Lack of polarity makes it a poor choice for reactions involving ionic nucleophiles.
TolueneNonpolarHighVery HighPoor to ModerateAromatic nature and nonpolar character favor dissolution of the long-chain compound. Generally inert.

Experimental Protocols

To obtain quantitative data, the following experimental protocols are recommended.

Protocol for Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial at a constant temperature (e.g., 25 °C).

  • Equilibration: Agitate the vials in a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the vials to stand undisturbed for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, against a calibration curve prepared from known standards of this compound.[11][12][13]

  • Calculation: Calculate the solubility in units of mg/mL or mol/L, accounting for the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)
  • Sample Preparation: Prepare stock solutions of this compound in each test solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the solutions into sealed vials and expose them to various conditions:

    • Thermal Stress: Store vials at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) and at room temperature (as a control).

    • Hydrolytic Stress (for protic solvents): Monitor degradation at different pH values if applicable (e.g., by adding catalytic amounts of a non-nucleophilic acid or base to an appropriate solvent system).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each vial.

  • Quantification: Analyze the samples immediately using a stability-indicating HPLC method capable of separating the parent compound from its potential degradants (e.g., 11-eicosen-1-ol and methanesulfonic acid).

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and the half-life (t₁/₂) in each solvent system.

Protocol for Reactivity Analysis (Model Nucleophilic Substitution)
  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Nucleophile Addition: Add a model nucleophile (e.g., sodium azide (B81097) or sodium iodide, 1.2 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction at a constant temperature (e.g., 50 °C). Withdraw aliquots at regular time intervals.

  • Quenching & Analysis: Quench the reaction in the aliquot (e.g., by rapid dilution with a cold solvent). Analyze the sample by HPLC or GC-MS to determine the ratio of starting material to the substitution product.

  • Kinetic Analysis: Plot the concentration of the reactant versus time. Determine the initial reaction rate and the rate constant (k) for the substitution reaction in each solvent. A higher rate constant indicates a more favorable solvent system for reactivity.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound in different solvent systems.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Conclusion A Define Research Goals (e.g., Optimize Synthesis, Enhance Stability) B Select Candidate Solvents (Protic, Aprotic, Nonpolar) A->B C Prepare Stock Solutions & Standards B->C D Solubility Determination (Shake-Flask Method) C->D E Stability Assessment (Forced Degradation) C->E F Reactivity Analysis (Model S N 2 Reaction) C->F G Quantify Results (HPLC, GC-MS) D->G E->G F->G H Tabulate & Compare Data (Solubility, Half-life, Rate Constants) G->H I Select Optimal Solvent System H->I J Final Report I->J Publish Guide / Implement in Process

Caption: Workflow for solvent system analysis.

Conclusion

The selection of an appropriate solvent system is a critical parameter in the successful application of this compound in research and development. While specific experimental data for this molecule is scarce, a systematic approach based on the principles of solvent polarity, proticity, and solute-solvent interactions provides a strong predictive framework. Nonpolar and polar aprotic solvents are anticipated to offer the best balance of solubility and stability, with polar aprotic solvents being particularly advantageous for facilitating nucleophilic substitution reactions. The experimental protocols provided in this guide offer a clear path for researchers to generate the necessary quantitative data to validate these hypotheses and make informed decisions for their specific applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 11-Eicosenyl Methane Sulfonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 11-Eicosenyl methane (B114726) sulfonate (CAS No. 72434-97-0), ensuring the safety of laboratory personnel and the protection of the environment. In the absence of a specific, detailed Safety Data Sheet (SDS), a conservative approach based on the known hazards of related sulfonate and eicosene compounds is essential.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is critical. Based on the chemical structure and data from related compounds, 11-Eicosenyl methane sulfonate should be handled as a potentially hazardous substance.

Potential Hazard Profile

Hazard CategoryPotential RisksRecommended Precautions
Health Hazards May cause skin irritation and serious eye damage. Harmful if swallowed. May cause respiratory irritation.Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.
Environmental Hazards May be harmful to aquatic life.Prevent release to the environment. Do not dispose of down the drain or in regular trash.[1][2]
Chemical Reactivity Potential for incompatibility with strong oxidizing agents and strong bases.Store separately from incompatible materials.[3]

Personal Protective Equipment (PPE)

A foundational aspect of safe chemical handling is the consistent use of appropriate PPE.

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach, from initial collection to final removal by certified professionals. Adherence to institutional and local regulations is mandatory.

Disposal Workflow

cluster_0 Preparation & Collection cluster_1 Storage cluster_2 Disposal A 1. Designate a Hazardous Waste Container B 2. Label the Container Accurately A->B C 3. Collect Waste This compound B->C D 4. Securely Seal the Container E 5. Store in a Designated Satellite Accumulation Area D->E F 6. Arrange for Professional Waste Disposal G 7. Maintain Disposal Records F->G

Disposal Workflow Diagram

Detailed Disposal Procedures

StepActionDetailed Instructions and Safety Precautions
1 Designate a Hazardous Waste Container Select a container that is chemically compatible with this compound. The container must be in good condition, with a secure, leak-proof lid.[2]
2 Label the Container Accurately Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste is added.
3 Collect Waste Transfer the waste chemical into the designated container in a well-ventilated area, such as a chemical fume hood. Avoid mixing with other, incompatible waste streams.
4 Securely Seal the Container After adding waste, ensure the container is tightly sealed to prevent leaks or spills.
5 Store in a Designated Satellite Accumulation Area Store the sealed container in a designated, secondary containment area away from incompatible materials. This area should be clearly marked and secure.[3][4]
6 Arrange for Professional Waste Disposal Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal. Do not attempt to dispose of this chemical through regular trash or sewer systems.[1]
7 Maintain Disposal Records Keep a detailed record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate risks.

Spill Cleanup Protocol

  • Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure adequate ventilation.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect the Absorbed Material : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill : Notify your laboratory supervisor and EHS department about the spill and the cleanup actions taken.

By adhering to these rigorous safety and disposal protocols, laboratory professionals can ensure the safe handling of this compound, fostering a secure research environment and upholding environmental responsibility.

References

Essential Safety and Logistical Information for Handling 11-Eicosenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 11-Eicosenyl methane (B114726) sulfonate is publicly available. The following information is extrapolated from data on related short-chain alkyl methanesulfonates, such as methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS). Alkyl methanesulfonates are a class of compounds that are known to be reactive, potentially genotoxic, and carcinogenic.[1] Therefore, 11-Eicosenyl methane sulfonate should be handled with extreme caution, assuming it possesses similar hazardous properties.

Personal Protective Equipment (PPE)

Given the potential hazards, a comprehensive approach to personal protection is mandatory. This includes protection for the eyes, skin, and respiratory system.

Protection Type Specific Recommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Disposable Tyvek-type sleeves taped to gloves should be considered.[3] Contaminated work clothing should not be allowed out of the workplace.
Respiratory Protection All handling should occur in a chemical fume hood.[3] If the potential for inhalation of vapors or aerosols exists, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions should be worn.[3]
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Handling:

  • Training: Untrained individuals should not handle this chemical or its container.[3]

  • Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Avoid Contact: Avoid all personal contact, including inhalation.[5] Do not allow the material to contact humans or exposed food.[5]

Storage:

  • Container: Keep in a tightly sealed container in a cool, dry, dark location.[3]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

  • Labeling: Ensure the storage area is secured and clearly labeled.[3]

  • Integrity: Protect containers from physical damage and check regularly for leaks.[5]

Disposal Plan

Dispose of this compound as hazardous waste in accordance with all federal, state, and local regulations.

Waste Type Disposal Procedure
Contaminated Material Absorb spills with inert material (e.g., dry sand or earth) and place into a chemical waste container.[3]
Unused Product Dispose of contents/container to an approved waste disposal plant.
Contaminated PPE Dispose of as hazardous waste in a sealed, labeled container.

Decontamination: Solutions of 1 M sodium thiosulfate (B1220275) (Na2S2O3) have been shown to be effective in the destruction of short-chain alkylating agents like MMS and EMS, with no remaining mutagenic activity detected after complete destruction.[6] This method could potentially be adapted for the decontamination of equipment and surfaces, though its efficacy for this compound would need to be verified.

Experimental Protocols

As no specific experimental protocols for this compound were found, a general protocol for a typical alkylation reaction using an alkyl methanesulfonate is provided below. This is for illustrative purposes only and must be adapted and rigorously risk-assessed for any specific application.

Generalized Alkylation Reaction:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), in a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Dissolve the nucleophilic substrate in a suitable anhydrous solvent (e.g., acetonitrile, sulfolane).

  • Reaction: Slowly add a solution of this compound in the same solvent to the reaction mixture via the dropping funnel at a controlled temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent. Extract the product with an appropriate solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Purify the crude product by column chromatography or another suitable method.

  • Characterization: Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Chemical_Handling_Workflow General Workflow for Handling Hazardous Chemicals A Planning & Risk Assessment B Prepare Engineering Controls (Fume Hood, etc.) A->B C Don Personal Protective Equipment (PPE) B->C D Chemical Handling & Experimentation C->D E Decontamination of Work Area & Equipment D->E F Proper Waste Disposal D->F E->F G Doff & Dispose of Contaminated PPE F->G H Personal Hygiene (Hand Washing) G->H

Caption: General workflow for handling hazardous chemicals.

Risk_Assessment_Logic Risk Assessment for Handling this compound cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization cluster_control Control Measures H1 Potential Carcinogen R1 High Risk Identified H1->R1 Potential for Serious Harm H2 Potential Mutagen/Genotoxin H2->R1 Potential for Serious Harm H3 Skin/Eye Irritant H3->R1 Potential for Serious Harm H4 Respiratory Irritant H4->R1 Potential for Serious Harm E1 Inhalation of Vapors E1->R1 Potential Routes of Exposure E2 Dermal Contact E2->R1 Potential Routes of Exposure E3 Ingestion E3->R1 Potential Routes of Exposure E4 Eye Contact E4->R1 Potential Routes of Exposure C1 Use Chemical Fume Hood R1->C1 Mitigation Strategy C2 Wear Full PPE R1->C2 Mitigation Strategy C3 Implement Strict Handling Procedures R1->C3 Mitigation Strategy C4 Follow Disposal Plan R1->C4 Mitigation Strategy

Caption: Logical relationship for risk assessment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.